molecular formula C13H23NO2 B8096781 tert-Butyl oct-7-yn-1-ylcarbamate

tert-Butyl oct-7-yn-1-ylcarbamate

Cat. No.: B8096781
M. Wt: 225.33 g/mol
InChI Key: HSXYECKKYGJQFU-UHFFFAOYSA-N
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Description

Tert-Butyl oct-7-yn-1-ylcarbamate is a useful research compound. Its molecular formula is C13H23NO2 and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-oct-7-ynylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-5-6-7-8-9-10-11-14-12(15)16-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXYECKKYGJQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl oct-7-yn-1-ylcarbamate is a bifunctional organic molecule of significant interest in the fields of chemical biology and drug discovery. Its structure incorporates a terminal alkyne and a tert-butyloxycarbonyl (Boc)-protected primary amine. This unique combination of functional groups makes it a valuable building block and chemical probe, particularly as a crosslinker in "click chemistry" applications.[1][2] The terminal alkyne allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the Boc-protected amine provides a stable yet readily cleavable handle for further synthetic modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₃H₂₃NO₂[1]
Molecular Weight 225.33 g/mol [1]
CAS Number 1451262-84-2[1]
Appearance Liquid[3]
Density 0.942 ± 0.06 g/cm³[3]
Melting Point Not availableData not found in literature.
Boiling Point Not availableData not found in literature.
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and THF.Inferred from its chemical structure.
Storage Store at -20°C for long-term stability.[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and reliable method involves the Boc-protection of the corresponding primary amine, 8-octyn-1-amine.

Experimental Protocol: Synthesis of this compound

This procedure is a general method for the N-Boc protection of a primary amine.

Materials:

Procedure:

  • To a solution of 8-octyn-1-amine (1.0 equivalent) in the chosen solvent (e.g., DCM) at 0 °C, add triethylamine (1.1 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification amine 8-octyn-1-amine reaction Reaction in Organic Solvent (e.g., DCM) amine->reaction boc (Boc)₂O boc->reaction base Base (e.g., TEA) base->reaction quench Quench with NaHCO₃ (aq) reaction->quench extract Extraction quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5br s1HNH -COO
~3.1q2H-CH₂ -NH
~2.2td2H-CH₂ -C≡CH
~1.9t1H-C≡CH
~1.5m2H-CH₂-CH₂ -CH₂-
~1.45s9H-C(CH₃ )₃
~1.35m6H-(CH₂ )₃-
¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~156.0C =O (carbamate)
~83.9-C ≡CH
~79.0-C (CH₃)₃
~68.5-C≡C H
~40.5-C H₂-NH
~29.9Alkyl C H₂
~29.0Alkyl C H₂
~28.5-C(C H₃)₃
~28.4Alkyl C H₂
~26.4Alkyl C H₂
~18.4-C H₂-C≡CH
FT-IR Spectroscopy (Predicted)

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Sharp, Medium≡C-H stretch
~3350Broad, MediumN-H stretch (carbamate)
~2930, 2860StrongC-H stretch (aliphatic)
~2120WeakC≡C stretch (terminal alkyne)
~1690StrongC=O stretch (carbamate)
~1520MediumN-H bend (carbamate)
~1170StrongC-O stretch (carbamate)

Reactivity and Applications

The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal alkyne and the Boc-protected amine.

Click Chemistry

The terminal alkyne moiety makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and highly specific formation of a stable 1,2,3-triazole linkage with an azide-containing molecule.[1][2] This reaction is widely used in bioconjugation, materials science, and drug discovery for linking different molecular fragments.

G Click Chemistry Reaction cluster_reactants Reactants alkyne tert-Butyl oct-7-yn-1-ylcarbamate catalyst Cu(I) catalyst alkyne->catalyst azide Azide-containing molecule (R-N₃) azide->catalyst product 1,2,3-Triazole product catalyst->product

Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Deprotection of the Boc Group

The Boc protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions to reveal the primary amine. This allows for subsequent functionalization at this position.

Experimental Protocol: Boc Deprotection

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in DCM.

  • Add an excess of TFA (e.g., 10-50% v/v) or 4M HCl in dioxane to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected amine (8-octyn-1-amine).

G Boc Deprotection Pathway start tert-Butyl oct-7-yn-1-ylcarbamate reagent Acid (TFA or HCl/dioxane) start->reagent intermediate Protonated Carbamate reagent->intermediate product 8-octyn-1-amine intermediate->product byproducts Isobutylene + CO₂ intermediate->byproducts

Acid-catalyzed deprotection of the Boc group.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[3] According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3] Store the compound in a tightly sealed container in a cool, dry place, with long-term storage recommended at -20°C.[1][3]

Conclusion

This compound is a versatile chemical tool with significant potential in synthetic chemistry and drug development. Its bifunctional nature allows for orthogonal chemical modifications, making it a valuable component in the construction of complex molecules and bioconjugates. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity to aid researchers in its effective application. While some experimental data remains to be published, the provided information, based on established chemical principles and data from analogous compounds, serves as a robust resource for its use in a research and development setting.

References

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl oct-7-yn-1-ylcarbamate is a bifunctional molecule of significant interest in the fields of medicinal chemistry, chemical biology, and drug development. It incorporates a terminal alkyne group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group, connected by an eight-carbon aliphatic chain. This unique structure makes it a valuable linker for a variety of applications, including its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the bioconjugation of molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

The terminal alkyne provides a reactive handle for covalent modification, while the Boc-protected amine allows for subsequent deprotection under mild acidic conditions to reveal a primary amine for further functionalization.[2][3] Understanding the solubility and stability of this linker is paramount for its effective handling, storage, and application in multi-step synthetic protocols. This guide provides a comprehensive overview of the solubility and stability of this compound, complete with detailed experimental protocols and logical workflows.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both lipophilic and polar moieties. The long octyl chain and the bulky tert-butyl group contribute to its nonpolar character, suggesting good solubility in a range of organic solvents.[4] The carbamate (B1207046) group introduces a degree of polarity.

Inferred Solubility Data

While specific quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be inferred based on the general principles of "like dissolves like" and the known properties of N-Boc protected alkylamines.[4][5] The presence of the Boc group generally enhances solubility in common organic solvents compared to the corresponding free amine.[4]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexanes, Toluene, Diethyl EtherSolubleThe long alkyl chain and t-butyl group are lipophilic.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Readily SolubleGood balance of polarity to solvate the carbamate group and non-polarity for the alkyl chain.
Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe polar nature of these solvents can accommodate the carbamate moiety.
Polar Protic Methanol, EthanolModerately to Sparingly SolubleThe hydrogen bonding capability of the solvent may not be as effective for the protected amine.
WaterInsolubleThe molecule is predominantly nonpolar and lacks significant hydrogen bonding capacity.
Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, dichloromethane, toluene, DMSO)

  • Small vials or test tubes with caps

  • Vortex mixer

  • Analytical balance

  • Pipettes

Procedure:

  • Qualitative Assessment:

    • To a series of labeled vials, add approximately 1-2 mg of this compound.

    • Add 1 mL of a chosen solvent to each vial.

    • Cap the vials and vortex vigorously for 30-60 seconds.[5]

    • Visually inspect for complete dissolution. If the solid has dissolved, the compound is considered soluble at that concentration. If solid remains, it is considered sparingly soluble or insoluble.[5]

  • Semi-Quantitative Assessment (Serial Dilution Method):

    • Accurately weigh a known amount of this compound (e.g., 10 mg) into a vial.

    • Add a small, measured volume of the desired solvent (e.g., 0.1 mL).

    • Vortex until the solid is fully dissolved.

    • Continue to add the solvent in small, measured increments, vortexing after each addition, until the first sign of persistent precipitation or cloudiness is observed.

    • The solubility can be estimated based on the total volume of solvent added before precipitation occurred.

Stability Profile

The stability of this compound is primarily influenced by the chemical nature of the tert-butyl carbamate (Boc) group.

Chemical Stability

The Boc group is a well-established protecting group known for its stability under a wide range of conditions, particularly basic and nucleophilic environments.[3][6] However, it is readily cleaved under acidic conditions. Carbamate esters are generally stable but can undergo hydrolysis under harsh acidic or basic conditions, although this is less common for the sterically hindered tert-butyl carbamates.[7][8]

ConditionStabilityPotential Degradation Pathway
Strongly Acidic (e.g., TFA, HCl) UnstableRapid cleavage of the Boc group to yield the primary amine, isobutylene, and carbon dioxide.[3]
Mildly Acidic (e.g., aqueous phosphoric acid) Potentially UnstableSlower deprotection of the Boc group.[9]
Neutral (pH ~7) StableGenerally stable under neutral aqueous conditions at room temperature.
Basic (e.g., NaOH, K2CO3) StableThe Boc group is resistant to basic hydrolysis.[3][8]
Elevated Temperature Moderately StableThermolytic deprotection is possible at high temperatures, though less common than acid-catalyzed removal.[10]
Light (Photostability) Expected to be StableThe molecule does not contain significant chromophores that would suggest photosensitivity.
Degradation Pathways

The primary degradation pathway of concern for this compound is the acid-catalyzed deprotection of the Boc group.

reactant This compound intermediate Carbamic Acid Intermediate reactant->intermediate H+ amine oct-7-yn-1-amine intermediate->amine Decarboxylation isobutylene Isobutylene intermediate->isobutylene co2 Carbon Dioxide intermediate->co2

Acid-Catalyzed Deprotection Pathway.
Experimental Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of this compound under various conditions.

Materials:

  • This compound

  • A range of buffers (e.g., pH 2, 4, 7, 9, 12)

  • Organic solvents (e.g., methanol, acetonitrile)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C, 60°C)

  • Photostability chamber (optional)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • For each test condition, dilute the stock solution into the respective buffer or solvent to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Stability Study:

    • pH Stability: Incubate the prepared solutions at different pH values at a constant temperature (e.g., 25°C).

    • Thermal Stability: Incubate the prepared solutions at different temperatures in a neutral buffer or solvent.

    • Photostability: Expose a solution to a controlled light source according to ICH guidelines, with a dark control sample stored under the same conditions.[11]

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Analyze the samples by HPLC or LC-MS to quantify the remaining amount of this compound and to identify any degradation products.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for each condition.

    • Determine the rate of degradation and the half-life of the compound under each condition.

Application Workflow: Bioconjugation via Click Chemistry

A primary application of this compound is as a linker in bioconjugation. The following workflow illustrates its use in labeling a biomolecule containing an azide (B81097) group.

cluster_deprotection Step 1: Boc Deprotection cluster_click Step 2: Click Chemistry start This compound deprotection Treat with Acid (e.g., TFA in DCM) start->deprotection amine_linker oct-7-yn-1-amine Linker deprotection->amine_linker click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) amine_linker->click_reaction biomolecule Azide-Modified Biomolecule biomolecule->click_reaction conjugate Bioconjugate click_reaction->conjugate

References

N-Boc-oct-7-yn-1-ylamine: A Core Component in Modern Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-oct-7-yn-1-ylamine, also known as tert-butyl (oct-7-yn-1-yl)carbamate, is a crucial bifunctional linker molecule that has gained significant traction in the fields of medicinal chemistry, chemical biology, and drug development. Its unique structure, featuring a terminal alkyne group and a Boc-protected amine, allows for sequential and orthogonal chemical modifications. This enables the precise construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and targeted molecular probes. This guide provides a comprehensive overview of the discovery, synthesis, and background of N-Boc-oct-7-yn-1-ylamine, including detailed experimental protocols and its applications in advanced drug discovery paradigms.

Discovery and Background

The development of N-Boc-oct-7-yn-1-ylamine was not a singular discovery event but rather a rational design driven by the burgeoning field of "click chemistry". The need for versatile, bifunctional linkers that could participate in bioorthogonal reactions spurred the synthesis of molecules possessing both a stable, reactive handle for conjugation and a protected functional group for further elaboration.

The terminal alkyne serves as a reactive partner in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][] These reactions are central to click chemistry, allowing for the covalent linkage of the alkyne-containing molecule to another molecule bearing an azide (B81097) group under mild, biocompatible conditions.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on the primary amine offers robust protection during the alkyne modification step and can be readily removed under acidic conditions to reveal the free amine for subsequent functionalization, such as amide bond formation.[6]

This dual functionality makes N-Boc-oct-7-yn-1-ylamine an invaluable building block for creating heterobifunctional linkers used to connect different molecular entities, for instance, a targeting moiety and a therapeutic payload in an ADC.

Physicochemical Properties

A summary of the key physicochemical properties of the parent amine, oct-7-yn-1-amine, is presented in Table 1.

PropertyValueReference
Molecular Formula C8H15N[7]
Molecular Weight 125.21 g/mol [7]
CAS Number 14502-43-3[7]
IUPAC Name oct-7-yn-1-amine[7]
SMILES C#CCCCCCCN[7]

Table 1: Physicochemical properties of oct-7-yn-1-amine.

Synthesis of N-Boc-oct-7-yn-1-ylamine

The synthesis of N-Boc-oct-7-yn-1-ylamine is a straightforward procedure involving the protection of the primary amine of oct-7-yn-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

General Reaction Scheme

The overall synthetic scheme is depicted below:

Synthesis oct-7-yn-1-amine oct-7-yn-1-amine Reaction oct-7-yn-1-amine->Reaction Boc2O (Boc)₂O Boc2O->Reaction Product N-Boc-oct-7-yn-1-ylamine Reaction->Product Base (e.g., Et₃N) DCM, rt

Figure 1: Synthesis of N-Boc-oct-7-yn-1-ylamine.
Detailed Experimental Protocol

Materials:

Procedure:

  • To a solution of oct-7-yn-1-amine in dichloromethane (DCM), triethylamine is added, and the mixture is stirred at room temperature.

  • Di-tert-butyl dicarbonate, dissolved in DCM, is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).

  • Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford N-Boc-oct-7-yn-1-ylamine as a pure compound.

Expected Yields and Characterization Data

The reaction typically proceeds with high yield and purity.

ParameterExpected Value
Yield 85-95%
Purity (by NMR) >95%
Appearance Colorless to pale yellow oil

Table 2: Typical quantitative data for the synthesis of N-Boc-oct-7-yn-1-ylamine.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H, NH), 3.10 (q, J = 6.8 Hz, 2H, CH₂NH), 2.18 (td, J = 7.0, 2.6 Hz, 2H, CH₂C≡CH), 1.94 (t, J = 2.6 Hz, 1H, C≡CH), 1.55 – 1.48 (m, 4H, CH₂CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.42 – 1.35 (m, 4H, CH₂CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.9, 84.1, 79.2, 68.3, 40.5, 29.0, 28.7, 28.4, 26.3, 18.3.

  • Mass Spectrometry (ESI+): m/z 226.18 [M+H]⁺, 248.16 [M+Na]⁺.

Applications in Drug Discovery and Development

The utility of N-Boc-oct-7-yn-1-ylamine lies in its ability to serve as a versatile linker for the construction of complex bioconjugates.

Role in Click Chemistry for Bioconjugation

The terminal alkyne of N-Boc-oct-7-yn-1-ylamine is a key functional group for click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific ligation of the linker to a molecule containing an azide group, forming a stable triazole linkage.

ClickChemistry cluster_0 Deprotection cluster_1 Functionalization cluster_2 Click Conjugation N-Boc-Linker N-Boc-oct-7-yn-1-ylamine Amine-Linker H₂N-(CH₂)₆-C≡CH N-Boc-Linker->Amine-Linker TFA or HCl Amine-Linker2 H₂N-(CH₂)₆-C≡CH Coupling Amine-Linker2->Coupling Drug Drug-COOH Drug->Coupling Functionalized-Linker Drug-CO-NH-(CH₂)₆-C≡CH Coupling->Functionalized-Linker EDC, HOBt Functionalized-Linker2 Drug-CO-NH-(CH₂)₆-C≡CH Click Functionalized-Linker2->Click Azide-Biomolecule Biomolecule-N₃ Azide-Biomolecule->Click Conjugate Drug-Linker-Biomolecule Click->Conjugate Cu(I) catalyst

Figure 2: Workflow for bioconjugation using N-Boc-oct-7-yn-1-ylamine.

This workflow illustrates the sequential modification of N-Boc-oct-7-yn-1-ylamine. First, the Boc group is removed to expose the amine. This amine is then functionalized, for example, by forming an amide bond with a carboxylic acid-containing drug molecule. Finally, the terminal alkyne is "clicked" onto an azide-modified biomolecule (e.g., an antibody or a protein) to generate the final bioconjugate.

Conclusion

N-Boc-oct-7-yn-1-ylamine is a fundamental and highly versatile building block in modern chemical synthesis, particularly for applications in drug discovery and chemical biology. Its straightforward synthesis, coupled with its orthogonal reactive groups, provides a reliable and efficient means to construct complex and targeted molecular therapeutics and probes. As the demand for precisely engineered bioconjugates continues to grow, the importance of such well-designed bifunctional linkers will undoubtedly increase.

References

An In-depth Technical Guide to tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl oct-7-yn-1-ylcarbamate is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a terminal alkyne group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This unique combination of functional groups makes it a valuable linker molecule, particularly in the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation applications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

The terminal alkyne allows for the covalent linkage to azide-modified molecules with high efficiency and specificity. The Boc-protected amine provides a stable yet readily cleavable handle for further synthetic modifications, enabling the sequential attachment of different molecular entities. This guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and applications.

Chemical Properties and Data

PropertyValueSource
CAS Number 1451262-84-2Supplier Catalogs
Molecular Formula C₁₃H₂₃NO₂Supplier Catalogs
Molecular Weight 225.33 g/mol Supplier Catalogs
Appearance White to off-white solid or oilGeneral Knowledge
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)General Knowledge

Spectroscopic Data:

Detailed, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not published in readily accessible scientific literature. Commercial suppliers may hold this data internally.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound from a primary literature source is not currently available. However, a plausible synthetic route would involve the Boc protection of the commercially available 7-octyn-1-amine (B3103804). Below is a generalized, representative protocol based on standard procedures for the N-Boc protection of primary amines.

General Protocol for the Synthesis of this compound:

Materials:

  • 7-octyn-1-amine

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-octyn-1-amine (1.0 eq) in anhydrous DCM or THF at 0 °C is added triethylamine (1.2 eq).

  • Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of the same solvent is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water or saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure this compound.

Note: This is a generalized procedure. Optimization of reaction conditions, including solvent, base, and temperature, may be necessary to achieve high yields and purity.

Applications in Drug Development and Research

The primary application of this compound is as a heterobifunctional linker.

1. Click Chemistry:

The terminal alkyne functionality is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the conjugation of the linker to molecules containing an azide (B81097) group, forming a stable triazole linkage.

G cluster_0 This compound cluster_1 Azide-containing Molecule cluster_2 Triazole-linked Conjugate A Boc-NH-(CH₂)₆-C≡CH C Boc-NH-(CH₂)₆-Triazole-R A->C Cu(I) catalyst B N₃-R B->C Click Reaction

Caption: Click chemistry conjugation workflow.

2. PROTACs and Bifunctional Molecules:

After the "click" reaction, the Boc protecting group can be removed under acidic conditions to reveal a primary amine. This amine can then be coupled to another molecule of interest, such as a ligand for an E3 ubiquitin ligase or a targeting moiety for a specific protein. This sequential reaction strategy is fundamental in the synthesis of PROTACs and other bifunctional molecules.

G A Boc-Protected Conjugate B Deprotection (Acid) A->B C Amine-Functionalized Conjugate B->C D Coupling Reaction C->D F Final Bifunctional Molecule D->F E Second Molecule (e.g., E3 Ligase Ligand) E->D

Caption: Synthetic workflow for bifunctional molecules.

Conclusion

This compound is a versatile chemical tool with significant potential in the development of targeted therapeutics and chemical biology probes. While detailed synthetic and characterization data in the primary scientific literature is sparse, its utility as a heterobifunctional linker is evident from its commercial availability and the well-established chemistry of its functional groups. The general protocols and conceptual workflows provided in this guide offer a starting point for researchers and scientists to incorporate this valuable molecule into their synthetic strategies. Further research and publication of detailed experimental procedures would be highly beneficial to the scientific community.

The Strategic Utility of tert-Butyl oct-7-yn-1-ylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the development of novel therapeutic modalities often hinges on the availability of versatile chemical tools. Among these, bifunctional linker molecules play a pivotal role in the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). tert-Butyl oct-7-yn-1-ylcarbamate (CAS No. 1451262-84-2) has emerged as a valuable building block in this context, offering a unique combination of functionalities that enable efficient and modular synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of the core attributes, potential research applications, and synthetic methodologies associated with this compound.

Core Properties and Chemical Data

This compound is a heterobifunctional linker characterized by two key reactive moieties: a terminal alkyne group and a tert-butoxycarbonyl (Boc)-protected primary amine. This dual functionality is central to its utility in a variety of synthetic strategies.

PropertyValueReference
Molecular Formula C₁₃H₂₃NO₂[1]
Molecular Weight 225.33 g/mol [1]
CAS Number 1451262-84-2[1]
Appearance Not specified, likely a solid or oil
Solubility Soluble in common organic solvents
Storage Conditions Typically stored at -20°C to 4°C

The terminal alkyne serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage to an azide-containing molecule.[2] The Boc-protected amine provides a latent primary amine functionality. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[2]

Potential Research Applications in Drug Development

The unique structural features of this compound make it an ideal candidate for the synthesis of PROTACs, a novel class of therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3]

PROTAC Synthesis Workflow:

The general strategy for incorporating this compound into a PROTAC involves a sequential, two-step process:

  • Click Chemistry Reaction: The terminal alkyne of the linker is reacted with an azide-functionalized ligand that binds to a target protein of interest (POI).

  • Deprotection and Amide Coupling: The Boc protecting group is removed from the amine, which is then coupled to a ligand that recruits an E3 ubiquitin ligase, typically through an amide bond formation.

This modular approach allows for the rapid generation of libraries of PROTACs with varying linker lengths and compositions, which is a critical step in optimizing the degradation efficiency of the target protein.[4]

PROTAC_Synthesis cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Deprotection & Coupling Linker This compound (Alkyne) Intermediate Linker-POI Ligand Conjugate Linker->Intermediate CuAAC POI_Ligand POI Ligand (Azide) POI_Ligand->Intermediate Deprotection Boc Deprotection (Acid) Intermediate->Deprotection Amine_Linker_POI Amine-Linker-POI Deprotection->Amine_Linker_POI PROTAC Final PROTAC Amine_Linker_POI->PROTAC Amide Coupling E3_Ligand E3 Ligase Ligand (Carboxylic Acid) E3_Ligand->PROTAC

Fig. 1: General workflow for PROTAC synthesis using this compound.

Experimental Protocols (Hypothetical Examples)

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the coupling of this compound to an azide-containing molecule (e.g., an azide-functionalized POI ligand).

  • Materials:

  • Procedure:

    • Dissolve this compound (1.0 eq) and the azide-functionalized POI ligand (1.0-1.2 eq) in the chosen solvent system.

    • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1-0.2 eq) and sodium ascorbate (0.2-0.5 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the triazole-linked intermediate.

2. Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the primary amine.

  • Materials:

    • Boc-protected intermediate from the CuAAC reaction

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Signaling Pathways and Logical Relationships

As a linker, this compound itself is not directly involved in signaling pathways. However, the PROTACs synthesized using this linker are designed to modulate signaling pathways by inducing the degradation of key protein components. The logical relationship is that the linker enables the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

PROTAC_MoA PROTAC PROTAC (containing linker) Ternary_Complex PROTAC-POI-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., Kinase, Receptor) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Downstream_Signaling Inhibition of Downstream Signaling Pathway Degradation->Downstream_Signaling

Fig. 2: Mechanism of action for a PROTAC utilizing a linker like this compound.

Conclusion

This compound represents a strategically important tool for the synthesis of complex bioconjugates, particularly in the burgeoning field of targeted protein degradation. Its orthogonal reactive handles allow for a modular and efficient approach to the construction of PROTACs and other advanced therapeutic agents. While specific, detailed applications in the peer-reviewed literature are not yet widespread, its chemical properties and the established synthetic methodologies for its constituent functional groups provide a solid foundation for its use in innovative drug discovery programs. Researchers and drug development professionals can leverage this versatile linker to accelerate the design and synthesis of next-generation targeted therapies.

References

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl oct-7-yn-1-ylcarbamate, a bifunctional molecule incorporating a terminal alkyne and a Boc-protected amine. This compound is of interest in medicinal chemistry and drug development, particularly as a linker in bioconjugation and proteolysis-targeting chimeras (PROTACs). The terminal alkyne allows for "click" chemistry reactions, while the protected amine provides a site for further functionalization after deprotection.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.5br s1HNH -COO
~ 3.1q2HCH ₂-NH
~ 2.2dt2HCH ₂-C≡CH
~ 1.9t1HC≡CH
~ 1.5m4HCH₂-CH ₂-C≡CH, CH ₂-CH₂-NH
~ 1.4s9HC(CH ₃)₃
~ 1.3m4H-(CH ₂)₂-

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 156C =O
~ 84C ≡CH
~ 79C (CH₃)₃
~ 68C≡C H
~ 40C H₂-NH
~ 30C H₂-CH₂-NH
~ 29-(C H₂)₂-
~ 28C(C H₃)₃
~ 26C H₂-CH₂-C≡CH
~ 18C H₂-C≡CH

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Description of Vibration
~ 3300≡C-H stretch (sharp, strong)
~ 3350N-H stretch (moderate, may overlap with ≡C-H)
~ 2930, 2860C-H stretch (aliphatic)
~ 2120C≡C stretch (sharp, weak)
~ 1690C=O stretch (carbamate, strong)
~ 1520N-H bend
~ 1170C-O stretch

Table 4: Predicted Mass Spectrometry Data

m/zIon
226.18[M+H]⁺
225.17[M]⁺
169.14[M - C₄H₈]⁺
125.12[M - C₅H₉O₂]⁺
57.07[C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are general protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (for oils): Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Thin Film (for solids): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), cast the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the capillary voltage and cone voltage to achieve good ionization and minimize fragmentation.

  • Acquisition (EI):

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV.

    • Acquire the spectrum over a mass range of m/z 30 to 300.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Methodological & Application

Application Notes and Protocols for tert-Butyl oct-7-yn-1-ylcarbamate in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-butyl oct-7-yn-1-ylcarbamate as a versatile bifunctional linker in click chemistry reactions. This reagent is particularly valuable in bioconjugation, drug discovery, and materials science, enabling the straightforward linkage of molecules of interest. The protocols provided herein are focused on the most common click chemistry reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with additional considerations for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction

This compound is a linear molecule featuring a terminal alkyne group and a tert-butyloxycarbonyl (Boc)-protected primary amine. This unique structure allows for a two-stage functionalization strategy. The terminal alkyne participates in highly efficient and specific click chemistry reactions, primarily with azide-functionalized molecules, to form a stable triazole linkage. Subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, which can be used for further conjugation, for example, through amide bond formation. This bifunctional nature makes it an excellent choice for creating complex molecular architectures.

Key Applications

  • Bioconjugation: Introduction of an alkyne handle to proteins, peptides, nucleic acids, and other biomolecules for subsequent labeling with azide-containing probes (e.g., fluorophores, biotin).

  • Drug Development: Used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), connecting the targeting moiety to the payload.

  • Materials Science: Modification of polymer surfaces and nanoparticles to introduce new functionalities.

  • Combinatorial Chemistry: Rapid synthesis of compound libraries for screening and lead discovery.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry, celebrated for its high yields, mild reaction conditions, and exceptional functional group tolerance.[1] The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne, such as in this compound, and an azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole.

General Reaction Scheme

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound Product Triazole Product Alkyne->Product Azide Azide-Molecule (R-N3) Azide->Product Catalyst Cu(I) Source (e.g., CuSO4 + Reductant) Catalyst->Product Cu(I) Ligand Ligand (e.g., THPTA, TBTA) Ligand->Catalyst

Caption: General scheme of a CuAAC reaction.

Experimental Protocol: CuAAC of this compound with an Azide-Containing Molecule

This protocol provides a general procedure for the CuAAC reaction. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

  • Phosphate-buffered saline (PBS) for biological applications

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 200 mM solution of the ligand (THPTA or TBTA) in water or DMSO.

    • Prepare a 1 M solution of sodium ascorbate in water. This solution should be made fresh.

    • Dissolve this compound and the azide-containing molecule in the chosen solvent system.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the solution of this compound (1.0 equivalent) and the azide-containing molecule (1.1-1.5 equivalents).

    • Add the ligand solution to the reaction mixture (typically 1-5 mol% relative to the limiting reagent).

    • Add the CuSO₄ solution to the reaction mixture (typically 1-5 mol% relative to the limiting reagent).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10-20 mol%).

    • Incubate the reaction at room temperature for 1-4 hours. For sterically hindered or less reactive substrates, longer reaction times or gentle heating (30-40 °C) may be required.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper catalyst.

    • The product can be purified by standard chromatographic techniques (e.g., column chromatography on silica (B1680970) gel or preparative HPLC).

Quantitative Data for Typical CuAAC Reactions

Due to a lack of specific published data for this compound, the following table summarizes typical quantitative data for CuAAC reactions with terminal alkynes under various conditions. This data is intended to serve as a general guideline.

ParameterTypical RangeNotes
Yield 85-99%Highly dependent on substrate purity and reaction conditions.
Reaction Time 0.5 - 12 hoursCan be accelerated by microwave irradiation or optimized catalyst systems.
Alkyne:Azide Ratio 1:1.1 to 1:1.5A slight excess of one reagent can drive the reaction to completion.
Copper Catalyst Loading 1-10 mol%Lower loadings are preferred for biological applications to minimize toxicity.
Ligand Loading 1-10 mol%Often used in a 1:1 or slightly higher ratio to copper.
Reducing Agent 10-50 mol%Sufficient excess is necessary to maintain the copper in the active Cu(I) state.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of the copper catalyst is a concern, such as in live-cell imaging, SPAAC is an excellent alternative. This reaction does not require a metal catalyst and proceeds via the reaction of an azide with a strained cyclooctyne. To utilize this compound in a SPAAC reaction, the azide-containing molecule would need to be replaced with a strained alkyne, and the molecule of interest would need to be functionalized with an azide.

Deprotection of the Boc Group

Following the click reaction, the Boc-protecting group on the newly formed triazole product can be readily removed to reveal a primary amine for further functionalization.

Protocol for Boc Deprotection:

  • Dissolve the Boc-protected triazole in a suitable organic solvent (e.g., dichloromethane (B109758) (DCM) or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or hydrochloric acid (e.g., 4 M in dioxane).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.

Visualizations

Experimental Workflow for Bioconjugation

experimental_workflow cluster_step1 Step 1: Click Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Final Conjugation Reactants This compound + Azide-Fluorophore CuAAC CuAAC Reaction (CuSO4, NaAsc, Ligand) Reactants->CuAAC Purification1 Purification of Boc-Protected Conjugate CuAAC->Purification1 Deprotection Boc Deprotection (TFA or HCl) Purification1->Deprotection AmineConjugate Amine-Functionalized Fluorophore Deprotection->AmineConjugate FinalConjugation Amide Bond Formation AmineConjugate->FinalConjugation Biomolecule Activated Biomolecule (e.g., NHS-ester) Biomolecule->FinalConjugation

Caption: Workflow for a two-step bioconjugation.

Logical Relationship of Bifunctional Linker

logical_relationship cluster_alkyne Alkyne Functionality cluster_amine Protected Amine Functionality Linker This compound Click Click Chemistry (e.g., CuAAC) Linker->Click Deprotection Boc Deprotection Linker->Deprotection Triazole Stable Triazole Linkage Click->Triazole Amine Primary Amine Deprotection->Amine FurtherConj Further Conjugation Amine->FurtherConj

Caption: Bifunctional nature of the linker.

References

Application Notes: Utilizing tert-Butyl oct-7-yn-1-ylcarbamate for Advanced Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl oct-7-yn-1-ylcarbamate is a versatile chemical probe for the site-specific modification and labeling of proteins. This reagent features a terminal alkyne group, which serves as a bioorthogonal handle, and a tert-butyloxycarbonyl (Boc)-protected amine. The terminal alkyne allows for covalent modification with azide-containing reporter molecules via the highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction. The protected amine, upon deprotection, provides a reactive site for conjugation to proteins, typically at lysine (B10760008) residues or the N-terminus. This two-stage approach enables the introduction of a wide array of functionalities onto a protein of interest for various downstream applications in proteomics, drug development, and molecular biology.

Principle of Application

The application of this compound for protein labeling involves a two-step process. First, the Boc-protecting group is removed from the amine, which is then activated, commonly as an N-hydroxysuccinimide (NHS) ester. This activated alkyne probe is then covalently attached to primary amine groups on the target protein. In the second step, the alkyne-labeled protein is reacted with a molecule containing an azide (B81097) group through CuAAC. This allows for the attachment of various tags, such as fluorophores for imaging, biotin (B1667282) for affinity purification and enrichment, or cytotoxic drugs for the development of antibody-drug conjugates.

Key Applications

  • Fluorescent Labeling for Protein Visualization: By clicking a fluorescent azide to the alkyne-labeled protein, researchers can visualize protein localization and trafficking within cells.

  • Protein Enrichment for Proteomics: The conjugation of a biotin-azide followed by streptavidin affinity purification allows for the enrichment of a specific protein or a class of proteins for subsequent identification and quantification by mass spectrometry.[1][2]

  • Studying Protein-Protein Interactions: Labeled proteins can be used as baits to identify interacting partners in complex biological samples.[2]

  • Development of Antibody-Drug Conjugates (ADCs): The alkyne handle can be used to attach therapeutic payloads to antibodies in a site-specific manner.

Experimental Protocols

Protocol 1: Preparation of N-hydroxysuccinimidyl oct-7-yn-1-ylcarbamate (Alkyne-NHS Ester)

This protocol describes the deprotection of this compound and subsequent activation of the resulting amine with an NHS ester for protein labeling.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a 1:1 mixture of TFA and DCM.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the crude oct-7-yn-1-amine trifluoroacetate (B77799) salt.

  • NHS Ester Formation:

    • Dissolve the crude amine salt in anhydrous DMF.

    • Add TEA to neutralize the trifluoroacetate salt.

    • Add DSC to the solution and stir at room temperature overnight.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Alkyne-NHS ester.

Protocol 2: Labeling of Target Protein with Alkyne-NHS Ester

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Note: Avoid amine-containing buffers like Tris.

  • Alkyne-NHS ester (from Protocol 1) dissolved in anhydrous DMSO.

  • Desalting column.

Procedure:

  • Dissolve the Alkyne-NHS ester in anhydrous DMSO to a stock concentration of 100 mM.

  • Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution. The final DMSO concentration should not exceed 5% (v/v).

  • Incubate the reaction at room temperature for 2 hours with gentle shaking.

  • Remove the excess, unreacted Alkyne-NHS ester using a desalting column, exchanging the buffer to PBS.

  • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay).

Protocol 3: Fluorescent Labeling of Alkyne-Modified Protein via CuAAC

Materials:

  • Alkyne-labeled protein (from Protocol 2).

  • Azide-containing fluorophore (e.g., Azide-PEG4-5-TAMRA).

  • Copper(II) sulfate (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Sodium ascorbate (B8700270).

  • PBS, pH 7.4.

Procedure:

  • Prepare the following stock solutions:

    • Azide-fluorophore: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • THPTA: 50 mM in water.

    • Sodium ascorbate: 100 mM in water (prepare fresh).

  • In a microcentrifuge tube, add the alkyne-labeled protein to a final concentration of 1-5 mg/mL in PBS.

  • Add the azide-fluorophore to a final concentration of 100 µM.

  • Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the protein solution to a final copper concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • The labeled protein can be purified from excess reagents using a desalting column or by dialysis.

  • Analyze the labeling efficiency by SDS-PAGE and in-gel fluorescence scanning.

Protocol 4: Enrichment of Alkyne-Labeled Proteins for Mass Spectrometry

Materials:

  • Cell lysate containing alkyne-labeled proteins.

  • Azide-PEG3-Biotin.

  • Streptavidin-agarose beads.

  • CuSO₄, THPTA, Sodium ascorbate.

  • Lysis buffer (e.g., RIPA buffer).

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea).

  • Elution buffer (e.g., buffer containing biotin).

Procedure:

  • Perform the CuAAC reaction as described in Protocol 3, using Azide-PEG3-Biotin instead of the azide-fluorophore to biotinylate the alkyne-labeled proteins in the cell lysate.

  • After 1.5 hours of incubation, precipitate the proteins (e.g., with acetone).[3]

  • Resuspend the protein pellet in a buffer containing SDS.

  • Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads.

  • The enriched proteins can then be processed for analysis by mass spectrometry (e.g., by in-solution or in-gel digestion followed by LC-MS/MS).[4]

Data Presentation

Table 1: Labeling Efficiency of Target Protein with Alkyne-NHS Ester

Target ProteinProtein Concentration (mg/mL)Molar Ratio (Probe:Protein)Labeling Efficiency (%)
Antibody A2.010:165
Antibody A2.020:185
Enzyme B5.010:172
Enzyme B5.020:191

Table 2: Enrichment of Alkyne-Labeled Protein from Cell Lysate

SampleTotal Protein before Enrichment (µg)Protein Recovered after Enrichment (µg)Enrichment Fold-Change
Control Lysate100051
Labeled Lysate100015030

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_labeling Protein Labeling Boc-Alkyne This compound Deprotection TFA/DCM Boc-Alkyne->Deprotection Amine-Alkyne oct-7-yn-1-amine Deprotection->Amine-Alkyne Activation DSC/TEA Amine-Alkyne->Activation Alkyne-NHS Alkyne-NHS Ester Activation->Alkyne-NHS Labeling pH 7.4, 2h Alkyne-NHS->Labeling Protein Target Protein Protein->Labeling Alkyne-Protein Alkyne-Labeled Protein Labeling->Alkyne-Protein

Caption: Workflow for the preparation of Alkyne-NHS ester and protein labeling.

click_chemistry_workflow cluster_downstream Downstream Analysis Alkyne-Protein Alkyne-Labeled Protein Click_Reaction CuAAC Reaction (CuSO4, THPTA, Na-Ascorbate) Alkyne-Protein->Click_Reaction Labeled_Protein Reporter-Labeled Protein Click_Reaction->Labeled_Protein Azide-Tag Azide-Reporter (Fluorophore or Biotin) Azide-Tag->Click_Reaction Visualization Fluorescence Microscopy / In-gel fluorescence Labeled_Protein->Visualization if Fluorophore Enrichment Streptavidin Pull-down Labeled_Protein->Enrichment if Biotin MS Mass Spectrometry Enrichment->MS

Caption: General workflow for CuAAC conjugation and downstream applications.

References

Application Notes and Protocols for the Coupling of tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl oct-7-yn-1-ylcarbamate is a versatile bifunctional molecule increasingly utilized in chemical biology and drug discovery. Its structure incorporates a terminal alkyne group, making it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and a tert-butoxycarbonyl (Boc)-protected amine, which allows for subsequent functionalization after deprotection.

This document provides detailed protocols for the application of this compound in CuAAC reactions, a cornerstone of bioconjugation and the synthesis of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for its efficacy, and this compound serves as a valuable building block for constructing these linkers.[1][2]

The CuAAC reaction is favored for its high efficiency, mild reaction conditions, and broad functional group tolerance.[3][4] The reaction involves the formation of a stable triazole ring from an alkyne and an azide (B81097), a linkage that is not easily oxidized or reduced.[4]

Key Applications

  • PROTAC Synthesis: As a linker component, it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[5][6][7]

  • Bioconjugation: For attaching molecules to biomolecules such as proteins or nucleic acids that have been modified to contain an azide group.

  • Library Synthesis: The modular nature of click chemistry allows for the rapid synthesis of compound libraries for screening purposes.[4]

Experimental Protocols

This section details the experimental procedure for a representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound and a model azide, benzyl (B1604629) azide.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of tert-butyl (8-(1-benzyl-1H-1,2,3-triazol-4-yl)octyl)carbamate.

Reaction Scheme:

Caption: Simplified schematic of the PROTAC mechanism of action.

References

Application Notes and Protocols for the Functionalization of Molecules with tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of molecules utilizing tert-butyl oct-7-yn-1-ylcarbamate. This versatile reagent incorporates a terminal alkyne for bioorthogonal conjugation and a Boc-protected amine, enabling a wide range of applications in bioconjugation, drug delivery, and materials science. The primary methods covered are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Palladium-Catalyzed Sonogashira Coupling. Additionally, a protocol for the subsequent deprotection of the Boc group to reveal the primary amine is included.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is the most prominent method for utilizing this compound. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the terminal alkyne of the carbamate (B1207046) and an azide-functionalized molecule. The reaction is highly efficient, regioselective, and tolerant of a wide variety of functional groups, making it ideal for the conjugation of biomolecules under mild, aqueous conditions.

Application Notes:

The CuAAC reaction with this compound is particularly useful for:

  • Bioconjugation: Attaching molecules to proteins, peptides, nucleic acids, and other biomolecules that have been modified to contain an azide (B81097) group.

  • Drug Delivery: Linking targeting ligands or imaging agents to drug delivery systems.

  • Surface Modification: Functionalizing surfaces of materials for biological applications.

  • Synthesis of Complex Molecules: Creating intricate molecular architectures by linking different building blocks.

The use of a copper(I) catalyst is essential. This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). To enhance reaction rates and prevent catalyst degradation, a stabilizing ligand is often employed. For aqueous systems, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is a common choice, while tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often used in organic solvents.

Quantitative Data:

While specific data for this compound is not extensively tabulated in the literature, the following table provides representative reaction conditions and expected outcomes based on similar long-chain terminal alkynes. Yields are typically high, and reaction times are generally short.

ParameterConditionExpected Outcome
Alkyne to Azide Ratio 1 : 1.1 - 1.5Drives the reaction to completion.
Copper(II) Sulfate 1 - 10 mol%Lower loadings are preferable.
Sodium Ascorbate 10 - 20 mol%Ensures reduction of Cu(II) to Cu(I).
Ligand (THPTA/TBTA) 1 - 10 mol%Accelerates the reaction and protects the catalyst.
Solvent t-BuOH/H₂O, DMSO, DMFDependent on substrate solubility.
Temperature Room TemperatureMild conditions are sufficient.
Reaction Time 1 - 12 hoursMonitored by TLC or LC-MS.
Typical Yield > 90%High efficiency is a hallmark of this reaction.
Experimental Protocol: CuAAC Reaction

This protocol describes a general procedure for the CuAAC reaction of this compound with an azide-containing molecule in an aqueous/organic solvent mixture.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer

Procedure:

  • In the reaction vessel, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.1 equivalents) in deionized water.

  • To the stirred solution of the alkyne and azide, add the CuSO₄/THPTA solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 Dissolve Alkyne & Azide in t-BuOH/H2O mix Mix Alkyne/Azide with CuSO4/THPTA reagent1->mix reagent2 Prepare Aq. Solution of Sodium Ascorbate initiate Add Sodium Ascorbate to Initiate Reaction reagent2->initiate reagent3 Prepare Aq. Solution of CuSO4/THPTA reagent3->mix mix->initiate stir Stir at Room Temperature initiate->stir monitor Monitor by TLC/LC-MS stir->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify

Figure 1: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. It provides an alternative method to functionalize molecules with this compound, leading to the formation of internal alkynes.

Application Notes:

The Sonogashira coupling is particularly useful for:

  • Synthesis of Arylalkynes: Introducing aromatic or heteroaromatic moieties to the carbamate linker.

  • Creation of Conjugated Systems: Building extended π-systems for applications in materials science and electronics.

  • Lead Optimization in Drug Discovery: Modifying the structure of a lead compound by introducing an alkyne-linked substituent.

The reaction is typically carried out under inert atmosphere to prevent the degradation of the palladium catalyst. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The copper(I) co-catalyst is usually CuI, and the amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), also serves as the solvent in many cases.

Quantitative Data:

The following table presents typical conditions for a Sonogashira coupling reaction. The choice of catalyst, base, and solvent can significantly impact the reaction outcome.

ParameterConditionExpected Outcome
Alkyne to Halide Ratio 1.2 : 1A slight excess of the alkyne is often used.
Palladium Catalyst 1 - 5 mol%Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common.
Copper(I) Iodide 2 - 10 mol%Acts as a co-catalyst.
Base Triethylamine, DIPEAServes as both base and solvent.
Solvent Amine base, THF, DMFDepends on the specific reaction requirements.
Temperature Room Temperature to 80 °CMilder conditions are preferred.
Reaction Time 2 - 24 hoursMonitored by TLC or GC.
Typical Yield 70 - 95%Generally good to excellent yields.
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert gas supply (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Add anhydrous THF and anhydrous TEA.

  • To the stirred mixture, add this compound (1.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Combine Aryl Halide, Pd Catalyst & CuI under Inert Atmosphere add_solvents Add Anhydrous THF & TEA setup->add_solvents add_alkyne Add tert-Butyl oct-7-yn-1-ylcarbamate add_solvents->add_alkyne stir Stir at Room Temperature add_alkyne->stir monitor Monitor by TLC/GC stir->monitor filter Filter through Celite monitor->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify

Figure 2: Experimental workflow for the Sonogashira Coupling reaction.

Deprotection of the Boc Group

Following the functionalization of the alkyne terminus, the tert-butyloxycarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions to liberate the primary amine. This amine can then be used for further functionalization, such as amide bond formation.

Application Notes:

The deprotection of the Boc group is a crucial step for:

  • Sequential Functionalization: Allowing for orthogonal chemical modifications at different sites of the molecule.

  • Amide Coupling: Reacting the resulting amine with carboxylic acids or activated esters.

  • Bioconjugation: Attaching the linker to biomolecules via the newly formed amine.

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

Quantitative Data:
ParameterConditionExpected Outcome
Reagent Trifluoroacetic acid (TFA)20-50% in DCM
Temperature 0 °C to Room TemperatureMild conditions are sufficient.
Reaction Time 30 minutes - 2 hoursTypically rapid.
Typical Yield > 95%Usually quantitative.
Experimental Protocol: Boc Deprotection

This protocol describes a general procedure for the deprotection of the Boc group using trifluoroacetic acid.

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Reaction vessel

Procedure:

  • Dissolve the Boc-protected compound in DCM in a reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Boc_Deprotection_Workflow cluster_reaction Deprotection cluster_workup Workup dissolve Dissolve Boc-protected compound in DCM add_tfa Add TFA at 0 °C dissolve->add_tfa stir Stir at Room Temperature add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor quench Evaporate and Neutralize with NaHCO3 monitor->quench extract Extract and Dry quench->extract

Figure 3: Workflow for the deprotection of the Boc group.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of reaction conditions for tert-Butyl oct-7-yn-1-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common strategy involves the protection of the primary amine of 7-octyn-1-amine (B3103804) with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 7-octyn-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.

Q2: What are the key reaction parameters to consider for the Boc protection of 7-octyn-1-amine?

A2: Key parameters to optimize include the choice of solvent, base, reaction temperature, and stoichiometry of the reagents. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile.[1] A base such as triethylamine (B128534) (TEA) or sodium bicarbonate is often used to neutralize the acid formed during the reaction.[2] The reaction is typically carried out at room temperature.[3]

Q3: My Boc protection reaction is slow or incomplete. What can I do?

A3: For slow or incomplete reactions, consider the following:

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate.[3]

  • Choice of Base: A stronger, non-nucleophilic base might be required.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like methanol (B129727) have been shown to accelerate Boc protection of some amines.

  • Reagent Purity: Ensure the 7-octyn-1-amine and Boc₂O are pure and dry.

Q4: I am observing side products in my Boc protection reaction. What are they and how can I avoid them?

A4: A common side product is the formation of the di-Boc protected amine, especially if a strong base and excess Boc₂O are used. To minimize this, use a slight excess (1.1-1.2 equivalents) of Boc₂O and a mild base. Careful monitoring of the reaction by TLC is recommended to stop the reaction upon consumption of the starting amine.

Q5: How can I functionalize the terminal alkyne of this compound?

A5: The terminal alkyne is a versatile functional group that can undergo various reactions, most notably the Sonogashira cross-coupling reaction.[4] This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

Q6: What are the critical factors for a successful Sonogashira coupling reaction with this substrate?

A6: Key factors for a successful Sonogashira coupling include:

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause catalyst deactivation and promote alkyne homocoupling (Glaser coupling). It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For less reactive halides, using bulky, electron-rich phosphine (B1218219) ligands can improve yields.[6]

  • Copper Co-catalyst: Copper(I) iodide is a common co-catalyst, but its presence can also promote homocoupling. In such cases, copper-free Sonogashira protocols can be employed.[7][8]

  • Base and Solvent: An amine base like triethylamine or diisopropylamine (B44863) is typically used.[5] Anhydrous solvents are generally required.[9]

Troubleshooting Guides

Troubleshooting Boc Protection of 7-octyn-1-amine
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Monitor the reaction by TLC to ensure completion. Consider increasing the reaction time or temperature moderately (e.g., to 40°C).[3]
Product loss during workup.Ensure proper extraction and washing steps. Back-extract aqueous layers to recover any dissolved product.
Impure starting materials.Use purified 7-octyn-1-amine and high-purity Boc₂O.
Multiple Spots on TLC Formation of di-Boc protected amine.Use a smaller excess of Boc₂O (around 1.1 equivalents). Use a milder base like sodium bicarbonate.
Unreacted starting material.Ensure sufficient reaction time and appropriate temperature.
Difficulty in Purification Product is an oil and co-elutes with impurities.Use a carefully selected solvent system for column chromatography. Consider crystallization if the product solidifies upon purification.[10]
Residual Boc₂O or its byproducts.Wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold hexanes).
Troubleshooting Sonogashira Coupling of this compound
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst.Use a fresh, high-quality palladium catalyst and ligand. Ensure rigorous exclusion of air. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[5]
Unreactive aryl/vinyl halide.The reactivity order is I > OTf > Br >> Cl. For less reactive halides (Br, Cl), use a more active catalyst system with bulky, electron-rich ligands and consider higher reaction temperatures.[5]
Impurities in starting materials.Purify the alkyne and the halide partner to remove any potential catalyst poisons.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[5]
High concentration of copper co-catalyst.Reduce the amount of CuI or switch to a copper-free Sonogashira protocol.[7]
High alkyne concentration.Add the alkyne slowly to the reaction mixture using a syringe pump.
Reaction Stalls Catalyst deactivation.Add a fresh portion of the palladium catalyst.
Insufficient base.Ensure an adequate amount of a dry amine base is used.

Data Presentation

Table 1: Typical Reaction Conditions for Boc Protection of 7-octyn-1-amine
ParameterConditionTypical Range/ValueNotes
Stoichiometry 7-octyn-1-amine1.0 equiv
Boc₂O1.1 - 1.5 equivUsing a large excess can lead to di-Boc formation.
Base (e.g., TEA)1.2 - 2.0 equiv
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)0.1 - 0.5 MAnhydrous solvent is preferred.
Temperature Room Temperature20 - 25 °CGentle heating (e.g., 40°C) can be applied for slower reactions.[3]
Reaction Time 2 - 12 hoursMonitor by TLC
Typical Yield > 90%Yields are highly dependent on reaction scale and purity of reagents.
Table 2: General Conditions for Sonogashira Coupling with this compound
ParameterConditionTypical Range/ValueNotes
Stoichiometry This compound1.1 - 1.5 equiv
Aryl/Vinyl Halide1.0 equiv
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)1 - 5 mol%
Copper(I) Iodide (CuI)2 - 10 mol%Can be omitted in copper-free protocols.[8]
Base (e.g., TEA, DIPEA)2 - 3 equivMust be anhydrous.
Solvent THF or 1,4-Dioxane0.1 - 0.2 MMust be rigorously degassed.
Temperature Room Temperature to 60 °CHigher temperatures may be needed for less reactive halides.
Reaction Time 4 - 24 hoursMonitor by TLC or GC/MS
Typical Yield 60 - 95%Highly substrate-dependent.

Experimental Protocols

Protocol 1: Synthesis of this compound (Boc Protection)
  • To a solution of 7-octyn-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford this compound as a colorless oil or a white solid.[11][12]

Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide
  • To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF (0.15 M) and triethylamine (2.5 equiv) via syringe.

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 8-12 hours, or heat to 50 °C if the reaction is sluggish. Monitor the reaction by TLC or GC/MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_boc_protection Boc Protection cluster_sonogashira Sonogashira Coupling A 1. Dissolve 7-octyn-1-amine and TEA in DCM B 2. Add Boc₂O solution at 0°C A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Aqueous Workup C->D E 5. Purification (Column Chromatography) D->E F This compound E->F G 1. Combine Aryl Halide, Pd Catalyst, and CuI under Argon H 2. Add degassed Solvent and Base G->H I 3. Add tert-Butyl oct-7-yn-1-ylcarbamate H->I J 4. Stir at RT or Heat (Monitor by TLC/GC-MS) I->J K 5. Workup and Purification J->K L Coupled Product K->L

Caption: Experimental workflow for the synthesis and subsequent Sonogashira coupling of this compound.

troubleshooting_logic Start Low Yield in Sonogashira Reaction Catalyst Check Catalyst Activity (e.g., formation of Pd black?) Start->Catalyst Inert Verify Inert Atmosphere (Degassed solvents?) Start->Inert Reagents Assess Reagent Purity and Reactivity Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions Catalyst_Sol Use fresh catalyst/ligand. Consider more robust ligand. Catalyst->Catalyst_Sol Inert_Sol Improve degassing technique. Maintain positive Ar/N₂ pressure. Inert->Inert_Sol Reagents_Sol Purify starting materials. For Ar-Br/Cl, use more active catalyst system. Reagents->Reagents_Sol Conditions_Sol Increase temperature. Screen different bases/solvents. Conditions->Conditions_Sol

Caption: Troubleshooting logic for addressing low yields in the Sonogashira coupling reaction.

References

Technical Support Center: Purification of tert-Butyl oct-7-yn-1-ylcarbamate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of conjugates synthesized using tert-Butyl oct-7-yn-1-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bifunctional crosslinker molecule. It contains a terminal alkyne group and a tert-Butyloxycarbonyl (Boc)-protected amine. The alkyne group allows for covalent linkage to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." The Boc-protected amine can be deprotected to reveal a primary amine for subsequent functionalization.

Q2: Why is purification of the final conjugate necessary?

A2: Purification is a critical step to remove unreacted starting materials (this compound and the azide-containing molecule), byproducts, and, most importantly, the copper catalyst used in the CuAAC reaction. Residual copper can be toxic to cells in biological applications, interfere with downstream assays (e.g., fluorescence), and affect the stability of the final conjugate.[1]

Q3: What are the main challenges in purifying these conjugates?

A3: The primary challenges include:

  • Complete removal of the copper catalyst: Copper ions can be difficult to remove, especially when dealing with macromolecules that may chelate them.

  • Stability of the Boc protecting group: The Boc group is sensitive to acidic conditions. This is a crucial consideration when using purification techniques like reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase.

  • Separation of the conjugate from starting materials: Efficient chromatographic separation is required to isolate the desired product from unreacted components, which may have similar polarities.

  • Potential for side reactions: The CuAAC reaction can sometimes lead to side products, such as the homocoupling of the alkyne (Glaser coupling), which need to be removed.[2]

Troubleshooting Guides

This guide addresses common issues encountered during the synthesis and purification of this compound conjugates.

Issue 1: Low or No Yield of the Conjugate
Potential Cause Recommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure that a sufficient amount of a reducing agent, such as sodium ascorbate (B8700270), is used. Prepare solutions fresh and consider degassing the reaction mixture.[2]
Poor Reagent Quality Verify the purity of the this compound and the azide-containing starting material. Impurities can inhibit the reaction.
Steric Hindrance If the azide (B81097) or alkyne is sterically hindered, the reaction may be slow. Try increasing the reaction time, temperature (if the molecules are stable), or the catalyst concentration.
Inappropriate Reaction Conditions The reaction is generally robust, but solvent choice can matter. A common solvent system is t-BuOH/H₂O (1:1). Ensure the pH is within a suitable range (typically 4-12 for CuAAC).[3]
Issue 2: Presence of Copper in the Final Product
Potential Cause Recommended Solution
Inefficient Removal Method The choice of copper removal method depends on the nature of the conjugate. For small molecules, liquid-liquid extraction with a chelating agent may be sufficient. For larger molecules like proteins or oligonucleotides, more rigorous methods are needed.[1][4]
Insufficient Chelating Agent If using a chelating agent like EDTA, ensure it is added in excess relative to the copper catalyst to drive the formation of the copper-EDTA complex.
Incomplete Precipitation If using precipitation to remove copper, ensure the precipitating agent is added in sufficient quantity to precipitate all copper ions.
Carryover during Extraction During aqueous extraction of the copper-EDTA complex, ensure clean separation of the aqueous and organic layers to prevent contamination of the product.
Issue 3: Unwanted Deprotection of the Boc Group
Potential Cause Recommended Solution
Acidic Conditions during Purification The Boc group is labile in strong acid. When using Reverse-Phase HPLC, minimize the concentration of TFA in the mobile phase (e.g., 0.05-0.1%). Avoid prolonged exposure of the collected fractions to the acidic mobile phase.
Acidic Conditions during Workup Avoid acidic washes during the workup procedure. If an acid wash is necessary, use a very dilute and weak acid and minimize contact time.
High Temperatures In some cases, prolonged exposure to high temperatures can lead to thermal degradation of the Boc group. Avoid excessive heat during solvent evaporation.

Comparison of Copper Removal Strategies

Method Principle Advantages Disadvantages
Chelation with EDTA EDTA forms a stable, water-soluble complex with copper(II) ions, which can then be removed by aqueous extraction or dialysis.[1][5]Simple, inexpensive, and effective for many applications.May require multiple extractions for complete removal. Not ideal for products that are highly water-soluble.
Solid-Phase Scavengers The reaction mixture is passed through a resin that has functional groups with a high affinity for copper. The copper binds to the resin, which is then filtered off.[1][6]High efficiency of copper removal, simple filtration-based workup.Can be more expensive than chelation. Potential for non-specific binding of the product to the resin.
Precipitation A reagent is added to precipitate the copper as an insoluble salt (e.g., hydroxide (B78521) or carbonate), which is then removed by filtration.[1]Useful for reactions where the product is soluble and the copper salt can be selectively precipitated.The precipitate can sometimes be difficult to filter. Potential for the product to co-precipitate with the copper salt.
Dialysis / Size Exclusion For macromolecular conjugates (e.g., proteins, large polymers), dialysis against an EDTA-containing buffer or size exclusion chromatography can separate the large product from the small copper-EDTA complex.[1][4]Gentle method that is effective for large molecules.Can be time-consuming. Requires specialized equipment (dialysis tubing or SEC columns).

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation

This protocol describes a general method for the conjugation of an azide-containing molecule to this compound.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO, t-BuOH).

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of copper(II) sulfate (B86663) (CuSO₄·5H₂O) in water.

  • Reaction Setup:

    • In a suitable reaction vial, add the azide-containing molecule (1 equivalent).

    • Add this compound (1.0-1.2 equivalents).

    • Add the solvent (e.g., a 1:1 mixture of t-BuOH and water).

    • Add the copper(II) sulfate solution (typically 1-5 mol%).

    • Add the sodium ascorbate solution (typically 5-10 mol%) to initiate the reaction.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, proceed to one of the copper removal protocols below, followed by purification of the conjugate.

Protocol 2: Copper Removal by Chelation and Extraction
  • Quenching: Dilute the reaction mixture with water and an organic solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane).

  • Chelation: Add an aqueous solution of 0.5 M EDTA to the mixture and stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Washing: Wash the organic layer sequentially with an EDTA solution, a saturated sodium bicarbonate solution (if necessary), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase). Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation:

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phase A: Water with 0.1% TFA (or 0.1% formic acid to be milder on the Boc group).

    • Mobile Phase B: Acetonitrile with 0.1% TFA (or 0.1% formic acid).

  • Chromatography:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample.

    • Elute the conjugate using a linear gradient of increasing Mobile Phase B. The exact gradient will depend on the hydrophobicity of the conjugate.

    • Monitor the elution profile using a UV detector (e.g., at 220 nm).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). To remove residual water and TFA, lyophilization (freeze-drying) is often employed.

Visualizations

G cluster_0 Synthesis cluster_1 Purification Azide_Molecule Azide-containing Molecule CuAAC_Reaction CuAAC Reaction (CuSO4, NaAsc) Azide_Molecule->CuAAC_Reaction Alkyne_Linker tert-Butyl oct-7-yn-1-ylcarbamate Alkyne_Linker->CuAAC_Reaction Crude_Product Crude Conjugate Mixture CuAAC_Reaction->Crude_Product Copper_Removal Copper Removal (e.g., EDTA Wash) Crude_Product->Copper_Removal Chromatography Chromatography (e.g., RP-HPLC) Copper_Removal->Chromatography Pure_Conjugate Pure Conjugate Chromatography->Pure_Conjugate

Caption: General experimental workflow for synthesis and purification.

G Start Low Yield or Incomplete Reaction? Check_Catalyst Check Catalyst Activity (Use fresh reagents, degas solution) Start->Check_Catalyst Yes Success Reaction Proceeds Start->Success No Check_Reagents Verify Reagent Purity (NMR, MS) Check_Catalyst->Check_Reagents Still low yield Optimize_Conditions Optimize Conditions (Time, Temp, Conc.) Check_Reagents->Optimize_Conditions Reagents are pure Optimize_Conditions->Success Improved yield

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Improving the Aqueous Solubility of tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for enhancing the solubility of tert-Butyl oct-7-yn-1-ylcarbamate in aqueous media for experimental reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in water?

A1: this compound (MW: 225.3 g/mol , Formula: C13H23NO2) possesses a long hydrocarbon chain and a bulky, nonpolar tert-Butyl protecting group.[1] These structural features make the molecule hydrophobic (lipophilic), leading to poor solubility in polar solvents like water.

Q2: What are the primary methods to improve the solubility of this compound for aqueous reactions?

A2: The main strategies involve altering the solvent environment to better accommodate the hydrophobic molecule. The three most common and effective approaches are the use of co-solvents, surfactants to form micelles, and cyclodextrins to form inclusion complexes.[2][3]

Q3: Can I use co-solvents? Which ones are recommended?

A3: Yes, using a water-miscible organic co-solvent is a standard technique. The co-solvent helps to reduce the overall polarity of the solvent system.[3] It is crucial to first dissolve the carbamate (B1207046) in a minimal amount of the organic solvent before adding it to the aqueous phase. Recommended co-solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. The final concentration of the co-solvent should be kept as low as possible to avoid interfering with the reaction or downstream applications.

Q4: How do surfactants increase solubility?

A4: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles.[4] The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment that can encapsulate hydrophobic compounds like this compound, allowing them to be dispersed in the aqueous solution.[4][5] Non-ionic surfactants like Polysorbates (e.g., Tween 80) or Polyethylene Glycol (PEG) derivatives are often used.[6][7]

Q5: What are cyclodextrins and how do they work?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic internal cavity.[8][9][10] They can encapsulate a hydrophobic "guest" molecule, like this compound, within their non-polar interior.[8][11] This "host-guest" inclusion complex presents a water-soluble exterior, thereby increasing the apparent aqueous solubility of the guest molecule.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its enhanced solubility and safety profile.[11]

Q6: Are there potential downsides to using these solubilizing agents?

A6: Yes. Co-solvents can sometimes alter reaction kinetics or interfere with biological assays. Surfactants can be difficult to remove after the reaction and may denature proteins if used in biological systems. Cyclodextrins are generally considered benign but can also be challenging to separate from the product and may have their own interactions in complex biological media.[11] It is essential to perform control experiments to ensure the chosen solubilizing agent does not negatively impact the experimental outcome.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound's solubility limit was exceeded. The initial organic stock solution was too concentrated.1. Decrease the final target concentration of the carbamate. 2. Increase the percentage of the co-solvent, if permissible for the reaction. 3. Vigorously stir the aqueous phase while adding the organic stock solution dropwise to aid dispersion. 4. Consider switching to a more effective solubilization method like cyclodextrins or surfactants.
Solution is cloudy or forms an emulsion. Micelles or aggregates have formed, but the compound is not fully solubilized, or the particle size is large enough to scatter light.1. Increase the concentration of the surfactant or cyclodextrin (B1172386). 2. Gently warm the solution (if the compound and reactants are thermally stable) and sonicate to aid dissolution. 3. Filter the solution through a 0.22 µm filter if a clear solution is required and the loss of some compound is acceptable.
Aqueous reaction shows low or no yield. The solubilizing agent may be interfering with the reaction. The hydrophobic compound may be trapped within the core of a micelle or cyclodextrin, making it inaccessible to other aqueous reactants.1. Run a control experiment to test the effect of the solubilizing agent on the reaction. 2. Reduce the concentration of the solubilizing agent to the minimum required. 3. Choose a different solubilization strategy. For example, if a surfactant is inhibiting the reaction, a co-solvent system might be a better alternative.
Difficulty removing the solubilizing agent post-reaction. High concentrations of non-volatile agents (e.g., DMSO, surfactants, cyclodextrins) were used.1. Plan the purification strategy in advance. Use the minimum effective concentration of the agent. 2. For DMSO, repeated aqueous extractions or lyophilization may be effective. 3. For surfactants and cyclodextrins, consider purification methods like dialysis, size-exclusion chromatography, or specialized solid-phase extraction (SPE) cartridges.

Summary of Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₂₃NO₂[1]
Molecular Weight 225.3 g/mol [1]
Appearance Colorless to Yellow Liquid or Semi-solid
Aqueous Solubility Very Low / Practically InsolubleInferred from structure

Table 2: Comparison of Solubility Enhancement Techniques

Technique Mechanism Advantages Disadvantages
Co-solvents Reduces solvent polarity.Simple to implement; effective for moderate increases in solubility.Can interfere with reaction kinetics or biological systems; may be difficult to remove.
Surfactants Encapsulation in micelles.High solubilization capacity; wide variety of surfactants available.Can be difficult to remove; may denature proteins; potential for reaction inhibition.[4]
Cyclodextrins Formation of inclusion complexes.[12]Generally low toxicity; can protect the guest molecule from degradation.[9][11]Higher cost; stoichiometry dependent; can be difficult to remove.

Experimental Protocols & Visualizations

Decision Workflow for Solubility Enhancement

The following workflow can guide the selection of an appropriate solubilization strategy.

G start_node Start: Dissolve Compound in Aqueous Buffer decision1 Is the compound soluble in buffer alone? start_node->decision1 success Success: Proceed with Reaction decision1->success Yes cosolvent_decision Is a co-solvent (e.g., <10% DMSO) permissible? decision1->cosolvent_decision No use_cosolvent Use Protocol 1: Co-solvent Method cosolvent_decision->use_cosolvent Yes surfactant_cyclodextrin_decision Is the reaction compatible with surfactants or cyclodextrins? cosolvent_decision->surfactant_cyclodextrin_decision No check_solubility1 Is the solution clear? use_cosolvent->check_solubility1 check_solubility1->success Yes check_solubility1->surfactant_cyclodextrin_decision No use_surfactant Use Protocol 2: Surfactant Method surfactant_cyclodextrin_decision->use_surfactant Yes, Surfactant Preferred use_cyclodextrin Use Protocol 3: Cyclodextrin Method surfactant_cyclodextrin_decision->use_cyclodextrin Yes, Cyclodextrin Preferred failure Failure: Re-evaluate concentration or consider alternative compound/strategy surfactant_cyclodextrin_decision->failure No check_solubility2 Is the solution clear? use_surfactant->check_solubility2 use_cyclodextrin->check_solubility2 check_solubility2->success Yes check_solubility2->failure No

Caption: A decision tree for selecting a suitable solubilization method.

Protocol 1: Solubilization Using a Co-solvent (DMSO)
  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal volume of high-purity DMSO to create a concentrated stock solution (e.g., 10-100 mM). Vortex or sonicate briefly to ensure it is fully dissolved.

  • Prepare Aqueous Phase: Prepare the final aqueous reaction buffer. Ensure the buffer is at the desired temperature and is being stirred with a magnetic stir bar.

  • Combine: Add the DMSO stock solution dropwise to the stirring aqueous buffer. It is critical to add the organic phase to the aqueous phase, not the other way around.

  • Observe: Continue stirring for 5-10 minutes. Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Final Concentration: Ensure the final concentration of DMSO does not exceed a level known to interfere with your specific reaction or assay (typically <5-10% v/v).

Protocol 2: Solubilization Using a Surfactant (Polysorbate 80)
  • Prepare Surfactant Solution: Prepare an aqueous solution of Polysorbate 80 (Tween 80) at a concentration well above its CMC (e.g., 1-5% w/v).

  • Add Compound: Directly add the pre-weighed this compound to the surfactant solution.

  • Mix: Vigorously vortex or sonicate the mixture. Gentle heating (e.g., to 30-40°C) can facilitate the process, provided the compound is stable at that temperature.

  • Equilibrate: Allow the solution to stir at room temperature for 15-30 minutes to ensure complete encapsulation within the micelles.

  • Final Dilution: This stock solution can then be diluted into the final reaction buffer, ensuring the final surfactant concentration remains above the CMC.

Mechanism of Surfactant Micelle Formation

G cluster_micelle Micelle Core (Hydrophobic) s1 carbamate Carbamate s1->carbamate s2 s2->carbamate s3 s3->carbamate s4 s4->carbamate s5 s5->carbamate s6 s6->carbamate s7 s7->carbamate label_tail Hydrophobic Tail s8 s8->carbamate label_head Hydrophilic Head label_water Aqueous Environment

Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.

Protocol 3: Solubilization Using Cyclodextrins (HP-β-CD)
  • Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 5-10 fold) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer to create a stock solution.

  • Prepare Compound Slurry: Add the pre-weighed this compound to a separate small volume of the same buffer to form a slurry or suspension.

  • Combine and Mix: Add the cyclodextrin solution to the compound slurry.

  • Equilibrate: Seal the container and stir or shake the mixture vigorously at room temperature for several hours (e.g., 2-24 hours) to allow for the formation of the inclusion complex. Sonication can expedite this process.

  • Clarify: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved compound.

  • Use Supernatant: Carefully collect the clear supernatant, which contains the solubilized carbamate-cyclodextrin complex, for use in your reaction.

Mechanism of Cyclodextrin Inclusion

Caption: Formation of a water-soluble host-guest inclusion complex.

References

stability of tert-Butyl oct-7-yn-1-ylcarbamate in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl oct-7-yn-1-ylcarbamate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability of this compound in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are associated with its two primary functional groups: the tert-butyl carbamate (B1207046) (Boc) protecting group and the terminal alkyne. The Boc group is known to be sensitive to acidic conditions, which can lead to its cleavage.[1] The terminal alkyne can be susceptible to oxidation and other reactions, particularly in the presence of certain metal ions.

Q2: Under what conditions is the Boc group most likely to be cleaved?

A2: The tert-butyloxycarbonyl (Boc) group is highly susceptible to acidic environments, which results in its removal (deprotection).[1] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group.[1] While generally stable in basic and nucleophilic conditions, prolonged exposure to extreme pH levels should be avoided.[1]

Q3: What potential reactions can the terminal alkyne undergo in a buffer system?

A3: The terminal alkyne of this compound can undergo several reactions that may affect its stability and experimental outcomes. These include:

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of various oxidation products.

  • Dimerization/Polymerization: In the presence of certain metal catalysts (like copper, which is often used in "click chemistry"), terminal alkynes can undergo dimerization or polymerization. It is crucial to control the concentration of such catalysts if they are part of the experimental design.

Q4: How does the choice of buffer and pH impact the stability of this compound?

A4: The selection of the buffer system and its pH is critical for maintaining the stability of the compound. Acidic buffers (pH < 6) can facilitate the hydrolysis of the Boc group, leading to the formation of the free amine. Neutral to slightly basic buffers (pH 7-8) are generally preferred for maintaining the integrity of the Boc group. However, the specific buffer components should also be considered, as some may interact with the alkyne functionality.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of the Boc Group
  • Symptom: Analysis of the experimental sample (e.g., by LC-MS) shows a significant peak corresponding to the mass of oct-7-yn-1-amine, indicating the loss of the Boc group.

  • Possible Causes:

    • The pH of the buffer system is too acidic.

    • The buffer was prepared incorrectly, resulting in a lower than expected pH.

    • The sample was stored for an extended period in a mildly acidic buffer.

  • Troubleshooting Steps:

    • Verify the pH of your buffer system immediately before use.

    • If the pH is below 6.5, remake the buffer, ensuring accurate measurements of all components.

    • For long-term storage, consider using a buffer with a pH between 7.0 and 8.0, and store at -20°C or below.

    • If the experimental conditions require an acidic pH, minimize the exposure time of the compound to these conditions.

Issue 2: Low Recovery or Disappearance of the Compound
  • Symptom: Quantitative analysis shows a significant loss of this compound over the course of the experiment.

  • Possible Causes:

    • Oxidation of the alkyne group.

    • Precipitation of the compound from the buffer.

    • Adsorption of the compound to the walls of the storage container.

  • Troubleshooting Steps:

    • Degas the buffer before use to remove dissolved oxygen, especially for long-term experiments.

    • Consider the addition of a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to improve solubility, if compatible with the experimental setup.

    • Use low-adsorption microcentrifuge tubes or glassware for storage and handling.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Different Buffers
  • Preparation of Buffer Solutions: Prepare a range of buffers (e.g., phosphate, citrate, TRIS) at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

  • Incubation: Add the stock solution to each buffer to a final concentration of 100 µM. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

  • Quenching and Analysis: Immediately quench any potential degradation by adding a suitable quenching agent or by flash freezing. Analyze the samples by a suitable analytical method, such as RP-HPLC with UV or MS detection, to quantify the remaining amount of the parent compound and identify any degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Buffer Systems at 37°C over 24 hours

Buffer SystempH% Remaining after 8h% Remaining after 24hMajor Degradation Product
Citrate Buffer5.065%40%oct-7-yn-1-amine
Phosphate Buffer6.085%70%oct-7-yn-1-amine
PBS7.4>95%>90%Minor unidentified
TRIS Buffer8.0>98%>95%Negligible

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Stock Solution (10 mM in DMSO) incubation Incubation at 37°C stock->incubation buffers Buffer Systems (pH 5.0, 6.0, 7.4, 8.0) buffers->incubation sampling Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling quench Quench Reaction sampling->quench hplc RP-HPLC-MS Analysis quench->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing compound stability.

degradation_pathway parent This compound deprotected oct-7-yn-1-amine parent->deprotected Acidic Conditions (e.g., pH < 6) oxidized Oxidized Products parent->oxidized Oxidizing Agents / O2

Caption: Potential degradation pathways of the compound.

References

challenges in scaling up the synthesis of tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl oct-7-yn-1-ylcarbamate, particularly when scaling up the reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction shows a low conversion to the desired this compound. What are the potential causes and solutions?

  • Answer: Low product yield can stem from several factors:

    • Inadequate Reagent Stoichiometry: Ensure that at least a stoichiometric equivalent of Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is used. For scale-up, a slight excess (1.1-1.2 equivalents) of Boc₂O can drive the reaction to completion.

    • Starting Material Purity: If you are starting with 7-octyn-1-amine (B3103804) hydrochloride, it must be effectively neutralized to the free amine for the reaction to proceed. Ensure a sufficient amount of base (e.g., triethylamine (B128534), NaOH) is used to fully deprotonate the amine salt.

    • Reaction Temperature: While the reaction typically proceeds at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate, especially for larger-scale reactions.

    • Poorly Nucleophilic Amine: The free amine of 7-octyn-1-amine is generally sufficiently nucleophilic. However, if the reaction medium is too acidic, the amine will be protonated and non-nucleophilic.

Issue 2: Formation of Impurities and Byproducts

  • Question: I am observing significant impurities in my crude product. What are the likely side-products and how can I minimize their formation?

  • Answer: The most common impurities in the synthesis of this compound are:

    • Di-Boc Protected Amine: The formation of the di-Boc protected product, where two Boc groups are attached to the nitrogen, can occur, although it is less common for primary amines. To minimize this, avoid a large excess of Boc₂O and maintain a controlled reaction temperature.

    • Urea (B33335) Derivatives: The formation of urea byproducts is a possibility, though less common with Boc₂O. Ensuring the reaction is carried out under anhydrous conditions (if not using an aqueous system) can help to mitigate this.

    • Unreacted Starting Material: If the reaction does not go to completion, you will have unreacted 7-octyn-1-amine. This can be addressed by optimizing reaction time, temperature, and reagent stoichiometry.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to obtain a pure product after the reaction work-up. What are the recommended purification strategies for large-scale synthesis?

  • Answer: Purifying this compound on a large scale can be challenging.

    • Removal of Excess Boc₂O: Excess Boc₂O and its hydrolysis product, tert-butanol, can be difficult to remove completely. An aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) can help to hydrolyze and remove unreacted Boc₂O. For larger scales, using a scavenger resin that reacts with and removes excess anhydride (B1165640) can be a very effective strategy.

    • Column Chromatography: While effective at the lab scale, large-scale column chromatography is resource-intensive. If required, optimizing the solvent system can improve separation and reduce solvent consumption. A typical solvent system would be a gradient of ethyl acetate (B1210297) in hexanes.

    • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is the most effective and scalable method for purification. Experiment with different solvent systems to induce crystallization.

Frequently Asked Questions (FAQs)

  • Question 1: What is the optimal solvent for scaling up the synthesis of this compound?

  • Answer: The choice of solvent depends on the form of the starting amine. If using 7-octyn-1-amine (the free base), common organic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are suitable. For the hydrochloride salt, a two-phase system with an aqueous base (like NaOH or K₂CO₃) and an organic solvent (like DCM) is effective. For a greener approach, reactions in water or water-acetone mixtures have been reported to be efficient for N-Boc protection.[1]

  • Question 2: Is a base always necessary for the Boc protection of 7-octyn-1-amine?

  • Answer: If you are starting from 7-octyn-1-amine hydrochloride, a base is essential to generate the free amine. If you are starting with the free amine, a base is not strictly required as the reaction will proceed, but the addition of a non-nucleophilic base like triethylamine can accelerate the reaction and scavenge the acidic byproducts.

  • Question 3: How can I monitor the progress of the reaction?

  • Answer: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The starting amine will have a lower Rf value than the Boc-protected product. The disappearance of the starting amine spot indicates the completion of the reaction.

  • Question 4: What are the safety considerations for scaling up this synthesis?

  • Answer: While the reaction is not typically highly exothermic, it is good practice to add the Boc₂O portion-wise or as a solution to the amine at a controlled rate, especially on a larger scale, to manage any potential exotherm. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The reaction should be performed in a well-ventilated fume hood.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 7-octyn-1-amine hydrochloride.

Materials:

  • 7-octyn-1-amine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution and Neutralization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-octyn-1-amine hydrochloride in deionized water. Cool the solution to 0°C in an ice bath.

  • Basification: Slowly add a solution of sodium hydroxide (e.g., 2M aqueous solution) dropwise to the stirred amine solution until the pH is basic (pH > 10).

  • Extraction of Free Amine: Extract the aqueous solution with dichloromethane (3 x volume of aqueous phase). Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free 7-octyn-1-amine.

  • Boc Protection: Dissolve the obtained 7-octyn-1-amine in dichloromethane. To this solution, add Di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting amine is no longer visible.

  • Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

ParameterLab Scale (1 mmol)Pilot Scale (100 mmol)Notes
Starting Material 7-octyn-1-amine HCl (161.67 mg)16.17 g
Base (2M NaOH) ~0.5 mL~50 mLAdded until pH > 10
Boc₂O 1.1 mmol (240 mg)110 mmol (24.0 g)1.1 equivalents
Solvent (DCM) 10 mL1 LApproximate volume
Reaction Time 2-4 hours4-8 hoursMonitor by TLC
Typical Yield 85-95%80-90%After purification
Purity >98%>97%By NMR/LC-MS

Experimental Workflow

experimental_workflow Synthesis of this compound Workflow cluster_prep Starting Material Preparation cluster_reaction Boc Protection Reaction cluster_workup Work-up and Purification start Start: 7-octyn-1-amine HCl dissolve Dissolve in Water start->dissolve basify Add NaOH (aq) to pH > 10 dissolve->basify extract Extract with DCM basify->extract dry Dry with MgSO4 extract->dry concentrate_amine Concentrate to get free amine dry->concentrate_amine dissolve_amine Dissolve free amine in DCM concentrate_amine->dissolve_amine add_boc Add Boc₂O dissolve_amine->add_boc react Stir at Room Temperature add_boc->react monitor Monitor by TLC react->monitor wash_bicarb Wash with NaHCO₃ (aq) monitor->wash_bicarb Reaction Complete wash_brine Wash with Brine wash_bicarb->wash_brine dry_product Dry with MgSO4 wash_brine->dry_product concentrate_product Concentrate crude product dry_product->concentrate_product purify Purify by Column Chromatography concentrate_product->purify end End: Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Preventing Unwanted Dimerization of Alkyne Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unwanted alkyne dimerization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is unwanted alkyne dimerization and why does it occur?

A1: Unwanted alkyne dimerization, most commonly referred to as Glaser coupling, is the oxidative homocoupling of terminal alkynes to form a 1,3-diyne.[1][2] This side reaction is a significant issue in various synthetic procedures, including Sonogashira couplings and "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] The primary cause is the presence of a copper(I) catalyst, which, in the presence of an oxidant (typically oxygen), facilitates the coupling of two terminal alkyne molecules.[2][3]

Q2: Under what reaction conditions is alkyne dimerization most prevalent?

A2: Alkyne dimerization is most likely to occur under the following conditions:

  • Presence of Copper Catalysts: Copper(I) salts are well-known to promote the Glaser coupling reaction.[4]

  • Exposure to Oxygen: The reaction is an oxidative coupling, meaning the presence of oxygen or other oxidizing agents is often required.[2][5]

  • Basic Conditions: The presence of a base is often necessary to deprotonate the terminal alkyne, forming the reactive acetylide species.[6]

  • Elevated Temperatures: Higher reaction temperatures can sometimes increase the rate of the undesired dimerization.[5]

Q3: What are the main strategies to prevent unwanted alkyne dimerization?

A3: The primary strategies to minimize or eliminate unwanted alkyne dimerization include:

  • Use of Protecting Groups: Temporarily blocking the terminal alkyne with a protecting group is a highly effective method.[7][8]

  • Strict Exclusion of Oxygen: Performing reactions under a rigorously inert atmosphere can prevent the oxidative coupling.[2][3]

  • Addition of Reducing Agents: These agents prevent the oxidation of the active Cu(I) catalyst, which is a key step in the Glaser coupling mechanism.[1][9]

  • Low-Temperature Workup: Cooling the reaction mixture during workup can significantly suppress the rate of dimerization.[4]

  • Copper-Free Reaction Systems: When possible, utilizing reaction protocols that do not require a copper catalyst will inherently avoid this side reaction.[2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and resolving issues with unwanted alkyne dimerization.

Issue 1: Significant formation of a homocoupled diyne byproduct is observed.
Potential Cause Troubleshooting Step Recommended Action
Presence of OxygenDegas the reaction solvent and reaction mixture thoroughly.Use a freeze-pump-thaw cycle or sparge with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.[3]
Active Copper(I) CatalystAdd a reducing agent to the reaction mixture.Introduce a stoichiometric amount of a reducing agent such as sodium ascorbate (B8700270) or tin(II) 2-ethylhexanoate (B8288628).[1] This is particularly effective in CuAAC reactions.
High Reaction TemperatureOptimize the reaction temperature.Attempt the reaction at a lower temperature. Monitor the reaction progress to determine if the desired transformation can occur at a reduced temperature while minimizing the dimerization.[5]
Slow Desired ReactionIncrease the rate of the desired reaction.For bimolecular reactions, consider slowly adding the terminal alkyne to the reaction mixture to keep its instantaneous concentration low, thus disfavoring the second-order dimerization process.[3]

Troubleshooting Workflow for Alkyne Dimerization

G start Dimerization Observed q1 Is a Copper Catalyst Present? start->q1 q2 Is Oxygen Rigorously Excluded? q1->q2 Yes sol1 Consider Copper-Free Alternative Reaction q1->sol1 No q3 Is a Protecting Group Feasible? q2->q3 No sol2 Degas Solvents and Use Inert Atmosphere q2->sol2 Yes sol3 Add Reducing Agent (e.g., Sodium Ascorbate) q3->sol3 No sol4 Protect Terminal Alkyne (e.g., with a Silyl Group) q3->sol4 Yes sol5 Optimize Reaction Conditions (Lower Temp, Slow Addition) sol3->sol5

Caption: Troubleshooting workflow for addressing unwanted alkyne dimerization.

Data Presentation: Comparison of Prevention Strategies

The following tables summarize quantitative data for different methods of preventing alkyne dimerization.

Table 1: Effectiveness of Silyl Protecting Groups
Protecting GroupSubstrateDeprotection ConditionsTypical Yield of Protected AlkyneReference
Trimethylsilyl (TMS)Terminal AlkyneK₂CO₃ in Methanol>95%[10]
Triisopropylsilyl (TIPS)Terminal AlkyneTBAF in THF>90%[10]
(3-cyanopropyl)dimethylsilyl (CPDMS)Terminal AlkyneTBAF in THFHigh[8]
Table 2: Impact of Reducing Agents on Glaser Coupling
Reaction SystemReducing Agent% DimerizationNotesReference
ATRP workupNone~20%Exposure to air post-polymerization[1]
ATRP workupTin(II) 2-ethylhexanoate (excess)SuppressedPrevents oxidation of Cu(I) catalyst[4]
ATRP workup(+)-Sodium L-ascorbate (excess)SuppressedPrevents oxidation of Cu(I) catalyst[4]
CuAACSodium AscorbateMinimizedStandard component of CuAAC to maintain Cu(I)[11]

Experimental Protocols

Protocol 1: Protection of a Terminal Alkyne using Trimethylsilyl (TMS) Group

This protocol describes a general procedure for the protection of a terminal alkyne.

Materials:

  • Terminal alkyne (1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • n-Butyllithium (n-BuLi) (1.1 eq)

  • Chlorotrimethylsilane (TMSCl) (1.2 eq)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the terminal alkyne in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi to the solution and stir for 30 minutes at -78°C.

  • Add TMSCl to the reaction mixture and allow it to slowly warm to room temperature.

  • Stir the reaction for an additional 1-2 hours at room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TMS-protected alkyne.

Experimental Workflow for Alkyne Protection and Deprotection

G cluster_0 Protection cluster_1 Deprotection start Terminal Alkyne step1 Deprotonation with Strong Base (e.g., n-BuLi) start->step1 step2 Reaction with Silyl Halide (e.g., TMSCl) step1->step2 product1 Silyl-Protected Alkyne step2->product1 step3 Treatment with Fluoride Source (e.g., TBAF) or Mild Base (e.g., K2CO3/MeOH) product1->step3 Perform Desired Synthesis Steps product2 Deprotected Terminal Alkyne step3->product2

Caption: Workflow for the protection and deprotection of a terminal alkyne.

Mechanism of Glaser Coupling

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed dimerization of terminal alkynes.

G A 2 R-C≡C-H (Terminal Alkyne) C 2 R-C≡C-Cu (Copper Acetylide) A->C + 2 Base B 2 Cu(I) B->C D Oxidation C->D [O] E 2 Cu(II) D->E F Reductive Elimination D->F F->B G R-C≡C-C≡C-R (Diyne Product) F->G

References

monitoring the progress of tert-Butyl oct-7-yn-1-ylcarbamate reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions of tert-Butyl oct-7-yn-1-ylcarbamate, particularly in the context of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[][2][3]

Troubleshooting Guides

Monitoring the progress of your reaction by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining reaction completion, optimizing conditions, and identifying potential side products. Below are guides to address common issues you may encounter.

Table 1: Troubleshooting Thin Layer Chromatography (TLC)
Issue Potential Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. 1. The compound is not UV-active. 2. The sample concentration is too low. 3. The compound has evaporated from the plate. 4. The solvent level in the developing chamber was above the spotting line.1. Use a chemical stain for visualization (e.g., potassium permanganate). 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 3. This is less likely for the specified reactants/products but can be mitigated by minimizing time between spotting and developing. 4. Ensure the solvent level is below the origin line on the TLC plate.
Spots are streaking or tailing. 1. The sample is overloaded (too concentrated). 2. The compound is highly polar and interacting strongly with the silica (B1680970) gel. 3. The compound is acidic or basic.1. Dilute the reaction aliquot before spotting on the TLC plate. 2. Use a more polar eluent system. 3. For basic compounds (like a deprotected amine), add a small amount of triethylamine (B128534) (0.1-1%) to the eluent. For acidic compounds, add a small amount of acetic or formic acid (0.1-1%).
Starting material and product spots have very similar Rf values. 1. The eluent system is not providing adequate separation. 2. The polarity difference between the starting material and product is minimal.1. Systematically vary the polarity of the eluent. Test different solvent systems (e.g., ethyl acetate (B1210297)/hexane (B92381), dichloromethane/methanol). 2. Use a co-spot lane (spotting both the starting material and the reaction mixture at the same origin) to better resolve the two spots.
The reaction mixture appears as a smear from the baseline. 1. The reaction is being run in a high-boiling point, polar solvent (e.g., DMF, DMSO).1. After spotting the TLC plate, place it under high vacuum for a few minutes to remove the solvent before developing the plate.
Table 2: Troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (fronting or tailing). 1. Sample overload. 2. The sample solvent is incompatible with the mobile phase. 3. Secondary interactions between the analyte and the column's stationary phase.1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. For basic analytes, add a competitor like triethylamine to the mobile phase. Consider a different column type with better end-capping.
Low signal intensity or poor sensitivity for the alkyne-containing compound. 1. The compound may have poor ionization efficiency in the chosen mode. 2. In-source reactions or instability.1. Ensure you are using the appropriate ionization mode (ESI positive is generally suitable for these compounds). Optimize source parameters (e.g., capillary voltage, gas temperature). 2. Consider derivatization to a more easily ionizable form, although this is more common for GC-MS.
No peak observed for the expected product. 1. The reaction has not proceeded. 2. The product has very different chromatographic behavior than the starting materials. 3. The product is not stable under the LC-MS conditions.1. Confirm with TLC analysis. 2. Run a wider gradient on the LC to ensure elution of all components. 3. The triazole product is generally very stable.[4] Check for potential degradation if using harsh source conditions.
Multiple unexpected peaks in the chromatogram. 1. The reaction is producing side products or the starting materials are degrading. 2. Contamination from solvents, glassware, or the LC-MS system itself.1. Analyze the mass spectra of the unexpected peaks to identify their structures. 2. Run a blank injection (mobile phase only) to identify system peaks. Ensure use of high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right eluent system for TLC monitoring of a click reaction between this compound and an azide (B81097) like benzyl (B1604629) azide?

A1: Start with a moderately polar solvent system, such as 20-30% ethyl acetate in hexane. The alkyne starting material is relatively nonpolar, while the triazole product will be more polar. You are looking for an eluent system that gives the starting material an Rf value of approximately 0.6-0.8 and moves the product off the baseline to an Rf of about 0.2-0.4. You can adjust the ratio of ethyl acetate to hexane to achieve the desired separation.

Q2: What is the best way to visualize the spots on the TLC plate? My compounds are not colored.

A2: Since neither the starting alkyne nor the triazole product is typically UV-active, you will need to use a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is highly effective. The alkyne functional group in the starting material will react readily with the permanganate, appearing as a yellow-brown spot against a purple background.[5] The triazole product may also be visualized with this stain, often with heating.

Q3: For LC-MS analysis, should I use positive or negative ion mode?

A3: Positive ion mode Electrospray Ionization (ESI) is generally recommended. The carbamate (B1207046) and the resulting triazole can be readily protonated to form [M+H]⁺ ions. You may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which can help confirm the molecular weight.

Q4: My LC-MS data shows a peak with the correct mass for my product, but the reaction doesn't look complete by TLC. Why could this be?

A4: This could be due to differences in sensitivity between the two techniques. LC-MS is often far more sensitive than TLC. A small amount of product may be easily detectable by MS but not visible on a TLC plate with a stain. Additionally, co-elution in LC or overlapping spots in TLC could be misleading. Rely on the disappearance of the limiting reagent's spot on the TLC and the stabilization of the product-to-starting-material peak area ratio in the LC-MS to confirm reaction completion.

Q5: The copper catalyst seems to be interfering with my TLC analysis. What can I do?

A5: Copper salts can sometimes streak on a TLC plate. To minimize this, after taking an aliquot of the reaction mixture, you can dilute it in a small amount of a solvent mixture (e.g., your eluent) and pass it through a small plug of silica gel in a Pasteur pipette before spotting. This will retain the baseline copper salts while allowing your organic compounds to pass through.

Experimental Protocols

Representative Reaction: CuAAC of this compound with Benzyl Azide

This protocol outlines the monitoring of the following reaction:

  • Alkyne: this compound (MW: 225.34 g/mol )

  • Azide: Benzyl azide (MW: 133.15 g/mol )

  • Product: tert-Butyl (8-(1-benzyl-1H-1,2,3-triazol-4-yl)octyl)carbamate (MW: 358.49 g/mol )

Protocol 1: Monitoring Reaction Progress by TLC

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • Eluent: 30% Ethyl Acetate in Hexane (v/v)

  • Visualization Stain: Potassium Permanganate (KMnO₄) solution (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)[5]

Procedure:

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material - Alkyne), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of this compound.

    • In the "Rxn" lane, use a capillary spotter to take a small aliquot of the reaction mixture and spot it.

    • In the "Co" lane, first spot the starting material, then spot the reaction mixture directly on top of the first spot.

  • Develop the Plate: Place a small amount of the eluent in the developing chamber and let it saturate. Place the spotted TLC plate in the chamber, ensuring the eluent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Dip the dried plate into the KMnO₄ stain solution quickly and evenly. Gently warm the plate with a heat gun until spots appear. The starting alkyne should appear as a yellow spot almost immediately. The product spot will be more polar (lower Rf) and will also become visible.

  • Analyze the Results: The reaction is complete when the spot corresponding to the starting alkyne in the "Rxn" lane has completely disappeared.

Protocol 2: Monitoring Reaction Progress by LC-MS

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Mass Spectrometer: ESI source, capable of positive ion mode detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile (B52724) with 0.1% Formic Acid.

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 220 nm and MS scan in positive ion mode (m/z range 100-500).

Procedure:

  • Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture and dilute it significantly with acetonitrile (e.g., in 1 mL).

  • Injection: Inject the diluted sample into the LC-MS system.

  • Data Acquisition: Acquire both UV and MS data.

  • Data Analysis:

    • Identify the peaks for the starting materials and the product in the chromatogram.

    • Expected [M+H]⁺ ions:

      • This compound: m/z 226.2

      • Benzyl azide: m/z 134.1

      • Product: m/z 359.3

    • Monitor the disappearance of the peak for the limiting starting material and the increase in the peak area of the product over time. The reaction is considered complete when the ratio of the product peak area to the starting material peak area becomes constant over successive injections.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Development & Visualization cluster_analysis Analysis p1 Prepare Eluent (e.g., 30% EtOAc/Hex) s1 Spot Starting Material (SM) p2 Draw Origin Line on TLC Plate p2->s1 s2 Spot Reaction Mixture (Rxn) s1->s2 s3 Co-Spot (SM + Rxn) s2->s3 r1 Develop Plate in Chamber s3->r1 r2 Dry Plate r1->r2 r3 Dip in KMnO4 Stain & Heat r2->r3 a1 Analyze Spots: Disappearance of SM r3->a1

Caption: Workflow for monitoring reaction progress using TLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_run LC-MS Analysis cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Take Aliquot from Reaction p2 Dilute Sample in Acetonitrile p1->p2 r1 Inject Sample into LC-MS p2->r1 r2 Run Gradient Elution r1->r2 ac1 Acquire UV Chromatogram r2->ac1 ac2 Acquire Mass Spectra (Positive Ion Mode) r2->ac2 a1 Integrate Peak Areas ac1->a1 a2 Monitor Reactant Disappearance & Product Formation (m/z) ac2->a2

References

Technical Support Center: Refining Bioconjugation Methods with tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for bioconjugation experiments involving tert-Butyl oct-7-yn-1-ylcarbamate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the modification of biomolecules with this compound and subsequent bioconjugation.

Issue Possible Cause Recommended Solution
Low Yield of Alkyne-Modified Biomolecule Inefficient activation of the biomolecule's functional groups (e.g., amines, carboxylates).Ensure optimal pH for the activation chemistry. For amine modification using NHS esters, maintain a pH of 7.5-8.5. For carboxylate modification using carbodiimides (EDC), a pH of 4.5-5.5 is recommended.
Steric hindrance preventing the linker from accessing the reactive site.Consider using a longer chain analogue of the alkyne linker to overcome steric hindrance.
Instability of the activated species.Perform the conjugation reaction immediately after activating the biomolecule.
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.Increase the concentration of trifluoroacetic acid (TFA) or the reaction time. Monitor the deprotection by mass spectrometry.
Presence of acid-labile groups on the biomolecule.Use milder deprotection conditions, such as 4M HCl in dioxane, and carefully monitor the reaction to avoid cleavage of other protecting groups.
Low Bioconjugation (Click Chemistry) Yield Inactive copper catalyst.Prepare the copper(I) catalyst solution fresh using a reducing agent like sodium ascorbate (B8700270). Ensure all solutions are deoxygenated to prevent oxidation of Cu(I) to Cu(II).
Low concentration of reactants.While click chemistry is efficient at low concentrations, ensure that the effective molar concentrations of the alkyne and azide (B81097) partners are sufficient.[1]
Presence of copper-chelating agents in the buffer.Remove any chelating agents like EDTA from the reaction buffer. If necessary, perform a buffer exchange before the click reaction.
Biomolecule Precipitation During Reaction Change in solubility upon modification.Optimize the reaction buffer, including the use of organic co-solvents (e.g., DMSO, DMF) if the biomolecule's stability allows.
Aggregation due to intermolecular cross-linking.Control the stoichiometry of the linker to the biomolecule to minimize multiple modifications on a single molecule.
Difficulty in Purifying the Final Conjugate Similar physicochemical properties of the conjugate and unreacted biomolecule.Utilize purification techniques that exploit differences in properties, such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography if a tag is present.
Presence of copper catalyst in the final product.Purify the conjugate using a copper-chelating resin or by dialysis against a buffer containing a mild chelating agent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group on this compound?

A1: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It prevents the primary amine of the oct-7-yn-1-ylcarbamate linker from participating in unwanted side reactions during the initial modification of a biomolecule (e.g., through its carboxyl groups). The Boc group is stable under basic conditions and can be selectively removed under acidic conditions to reveal the amine for subsequent conjugation steps if desired, or the alkyne can be used for click chemistry while the amine remains protected.

Q2: How do I remove the Boc protecting group after modifying my biomolecule with this compound?

A2: The Boc group can be removed by treatment with a strong acid such as trifluoroacetic acid (TFA). A common procedure involves incubating the Boc-protected biomolecule in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (a scavenger to prevent side reactions) for 1-2 hours at room temperature. The deprotected biomolecule can then be precipitated and washed to remove the TFA and scavenger. Milder conditions, such as 4M HCl in dioxane, can also be used.

Q3: What are the optimal conditions for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with my alkyne-modified biomolecule?

A3: The CuAAC reaction is typically performed in an aqueous buffer (e.g., PBS, pH 7.4) with a copper(I) source.[1][2] A common protocol uses copper(II) sulfate (B86663) (CuSO4) in the presence of a reducing agent like sodium ascorbate to generate Cu(I) in situ.[1][2] A copper-stabilizing ligand, such as THPTA or BTTAA, is often included to improve reaction efficiency and reduce biomolecule damage.[1][2] The reaction is generally fast, with significant product formation occurring within 1-4 hours at room temperature.

Q4: Can I perform the bioconjugation without a copper catalyst?

A4: Yes, copper-free click chemistry is an alternative. This approach, known as strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes a strained alkyne, such as a cyclooctyne (B158145) (e.g., DBCO, BCN), instead of a terminal alkyne like the one in this compound.[3] If you wish to avoid copper, you would need to use a different alkyne-containing linker.

Q5: How can I quantify the degree of alkyne labeling on my biomolecule?

A5: The extent of alkyne modification can be determined by reacting the modified biomolecule with an azide-containing fluorescent dye (e.g., Azide-Fluor 488) via a CuAAC reaction. The fluorescence of the resulting conjugate can then be measured and compared to a standard curve of the free dye to calculate the dye-to-biomolecule ratio. Alternatively, mass spectrometry can be used to determine the mass shift corresponding to the number of attached linkers.

Experimental Protocols

Protocol 1: Modification of a Protein with this compound via Amine Coupling

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein with this compound after its conversion to an NHS ester.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous, amine-free DMF or DMSO

  • Triethylamine (TEA)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Methodology:

  • Activation of this compound:

    • Dissolve this compound and 1.2 equivalents of DSC in anhydrous DMF.

    • Add 2 equivalents of TEA and stir the reaction at room temperature for 4 hours.

  • Protein Modification:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.

    • Add a 10- to 20-fold molar excess of the activated NHS-ester of the alkyne linker to the protein solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with PBS.

    • Collect the protein-containing fractions.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the alkyne-modified protein to an azide-containing molecule.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-containing molecule (e.g., azide-modified drug, fluorophore)

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration ~10-50 µM) and the azide-containing molecule (1.5-3 fold molar excess over the alkyne).

  • Catalyst Preparation:

    • In a separate tube, prepare the catalyst premix by adding the THPTA solution (to a final concentration of 1.25 mM) to the CuSO4 solution (to a final concentration of 0.25 mM).

  • Initiation of Click Reaction:

    • Add the catalyst premix to the protein-azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[1]

    • Gently mix and incubate at room temperature for 1-4 hours.

  • Purification:

    • Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, IEX, or affinity chromatography) to remove excess reagents and the copper catalyst.

Quantitative Data Summary

The following table provides typical reaction parameters for bioconjugation using alkyne-azide click chemistry. Note that optimal conditions may vary depending on the specific biomolecules.

Parameter Typical Range Notes
Alkyne-Biomolecule Concentration 10 µM - 1 mMHigher concentrations can lead to faster reaction rates.
Azide-Molecule Concentration 1.5 - 5 molar excess over alkyneA slight excess of the azide component is often used to drive the reaction to completion.
Copper(II) Sulfate Concentration 50 µM - 1 mMA threshold concentration of ~50 µM is often needed to observe significant reactivity.[1]
Reducing Agent (Sodium Ascorbate) Concentration 1 mM - 10 mMShould be in excess of the copper concentration to maintain the Cu(I) state.
Ligand (e.g., THPTA) to Copper Ratio 5:1The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[1][2]
Reaction Time 1 - 12 hoursCan be monitored by LC-MS or SDS-PAGE.
Reaction Temperature 4°C - 37°CRoom temperature is typically sufficient.
pH 7.0 - 8.0The reaction is tolerant to a range of pH values.
Typical Yield > 90%CuAAC is a highly efficient reaction.

Visualizations

Bioconjugation_Workflow cluster_modification Step 1: Biomolecule Modification cluster_conjugation Step 2: Bioconjugation (Click Chemistry) Biomolecule Biomolecule (e.g., Protein) ModifiedBiomolecule Alkyne-Modified Biomolecule Biomolecule->ModifiedBiomolecule Amine Coupling AlkyneLinker This compound (Activated) AlkyneLinker->ModifiedBiomolecule ModifiedBiomolecule2 Alkyne-Modified Biomolecule ModifiedBiomolecule->ModifiedBiomolecule2 Purification AzideMolecule Azide-Containing Molecule FinalConjugate Final Bioconjugate AzideMolecule->FinalConjugate Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate + Ligand) Catalyst->FinalConjugate ModifiedBiomolecule2->FinalConjugate Troubleshooting_Logic Start Low Bioconjugation Yield? CheckModification Verify Alkyne Modification (Step 1) Start->CheckModification LowModification Low Alkyne Labeling CheckModification->LowModification No/Low GoodModification Sufficient Alkyne Labeling CheckModification->GoodModification Yes CheckClick Optimize Click Reaction (Step 2) CatalystIssue Check Catalyst Activity (Fresh Solutions, Deoxygenate) CheckClick->CatalystIssue Catalyst Problem ConcentrationIssue Increase Reactant Concentrations CheckClick->ConcentrationIssue Concentration Problem PurificationIssue Review Purification Strategy CheckClick->PurificationIssue Purification Loss OptimizeModification Adjust pH, Stoichiometry, Reaction Time for Modification LowModification->OptimizeModification GoodModification->CheckClick

References

Validation & Comparative

A Researcher's Guide to Bioorthogonal Labeling: Validating Efficiency with tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes and accelerating therapeutic innovation. This guide provides a comprehensive comparison of tert-Butyl oct-7-yn-1-ylcarbamate, a terminal alkyne-containing chemical reporter, with alternative bioorthogonal labeling strategies. By presenting key performance characteristics, detailed experimental protocols, and visual workflows, this document serves as a practical resource for selecting and validating the optimal labeling approach for your research needs.

Introduction to this compound and Bioorthogonal Labeling

This compound is a versatile chemical tool employed in bioorthogonal chemistry. It features a terminal alkyne group, which can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The molecule also contains a tert-butoxycarbonyl (Boc)-protected amine, which allows for further functionalization after the initial labeling step. This dual functionality makes it a valuable reagent for introducing bioorthogonal handles onto biomolecules for subsequent detection, imaging, or enrichment.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions typically involve pairs of mutually reactive functional groups that are abiotic and highly selective for each other. The ability to perform chemistry in a biological environment has revolutionized the study of biomolecules in their native context.

Performance Comparison: Terminal Alkynes vs. Alternative Labeling Chemistries

The selection of a bioorthogonal labeling strategy is a critical decision that depends on factors such as reaction kinetics, biocompatibility, and the specific biological question being addressed. Here, we compare the performance of terminal alkynes, the reactive moiety in this compound, with other widely used bioorthogonal reporters.

Labeling ChemistryReporter GroupReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Considerations
Terminal Alkyne -C≡CH (e.g., in this compound) CuAAC ~10² - 10⁴ Small, minimally perturbing; stable; well-established protocols.Requires copper catalyst, which can be cytotoxic; potential for off-target labeling of cysteine residues.
Strained Alkyne Cyclooctynes (e.g., DBCO, BCN)SPAAC~10⁻¹ - 10¹Copper-free, highly biocompatible; fast kinetics.Larger and more sterically demanding than terminal alkynes; can exhibit some off-target reactivity.
Tetrazine Ligation TetrazinesInverse Electron Demand Diels-Alder~10³ - 10⁶Exceptionally fast kinetics; highly specific.Tetrazine and strained alkene probes can be larger and more complex to synthesize.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of labeling efficiency. Below are generalized protocols for key bioorthogonal labeling experiments.

Protocol 1: General Procedure for Labeling with this compound via CuAAC

This protocol describes a general workflow for labeling an azide-modified biomolecule with this compound, followed by detection.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand stock solution (e.g., THPTA, 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Azide-containing fluorescent probe for detection (if the target biomolecule is not inherently fluorescent)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule with the buffer.

  • Add this compound to the desired final concentration (typically in the low micromolar range).

  • Prepare a premixed solution of CuSO₄ and the ligand. For example, mix 1 µL of 20 mM CuSO₄ with 2.5 µL of 50 mM THPTA.

  • Add the copper/ligand premix to the reaction tube.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • The labeled biomolecule can be purified from excess reagents using methods like size-exclusion chromatography or dialysis.

  • For detection, a secondary click reaction can be performed with an azide-functionalized fluorescent probe, or the Boc-protecting group on the carbamate (B1207046) can be removed to expose a primary amine for subsequent conjugation.

Protocol 2: Validating Labeling Efficiency using In-Gel Fluorescence

This protocol allows for the visualization and semi-quantitative analysis of labeling efficiency.

Materials:

  • Labeled cell lysate or protein sample from Protocol 1

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the labeled proteins by scanning the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • The intensity of the fluorescent bands provides a measure of the labeling efficiency.

  • A loading control, such as a total protein stain (e.g., Coomassie Blue) or Western blot for a housekeeping protein, should be used to normalize the fluorescence signal.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows.

CuAAC_Workflow cluster_preparation Sample Preparation cluster_reaction Click Reaction (CuAAC) cluster_analysis Analysis Azide-modified\nBiomolecule Azide-modified Biomolecule Reaction Mix Reaction Mix Azide-modified\nBiomolecule->Reaction Mix This compound This compound This compound->Reaction Mix Labeled Biomolecule Labeled Biomolecule Reaction Mix->Labeled Biomolecule Copper(I) Catalyst Copper(I) Catalyst Copper(I) Catalyst->Reaction Mix Purification Purification Labeled Biomolecule->Purification Detection Detection Purification->Detection

Workflow for CuAAC Labeling

Labeling_Comparison_Logic Start Start Define Biological Question Define Biological Question Start->Define Biological Question Terminal Alkyne (CuAAC) Terminal Alkyne (CuAAC) Define Biological Question->Terminal Alkyne (CuAAC) Strained Alkyne (SPAAC) Strained Alkyne (SPAAC) Define Biological Question->Strained Alkyne (SPAAC) Tetrazine Ligation Tetrazine Ligation Define Biological Question->Tetrazine Ligation Evaluate Kinetics Evaluate Kinetics Terminal Alkyne (CuAAC)->Evaluate Kinetics Assess Biocompatibility Assess Biocompatibility Terminal Alkyne (CuAAC)->Assess Biocompatibility Consider Steric Hindrance Consider Steric Hindrance Terminal Alkyne (CuAAC)->Consider Steric Hindrance Strained Alkyne (SPAAC)->Evaluate Kinetics Strained Alkyne (SPAAC)->Assess Biocompatibility Strained Alkyne (SPAAC)->Consider Steric Hindrance Tetrazine Ligation->Evaluate Kinetics Tetrazine Ligation->Assess Biocompatibility Tetrazine Ligation->Consider Steric Hindrance Select Optimal Method Select Optimal Method Evaluate Kinetics->Select Optimal Method Assess Biocompatibility->Select Optimal Method Consider Steric Hindrance->Select Optimal Method

Decision-making for Bioorthogonal Labeling

Conclusion

The validation of labeling efficiency is a critical step in any bioorthogonal chemistry experiment. While this compound, as a representative terminal alkyne, offers a robust and well-vetted approach for bioconjugation via CuAAC, the choice of the optimal labeling strategy ultimately depends on the specific experimental context. For applications where cytotoxicity is a major concern, copper-free methods like SPAAC or tetrazine ligation may be more suitable. Conversely, when rapid kinetics are paramount, tetrazine ligation stands out. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can confidently select and validate the most appropriate method to advance their scientific inquiries.

A Comparative Guide to Alkyne Tags in Bioorthogonal Chemistry: Spotlight on tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise labeling and tracking of biomolecules, the selection of an appropriate bioorthogonal handle is a critical determinant of experimental success. Among the diverse toolkit of chemical reporters, alkyne tags, particularly in conjunction with azide (B81097) partners through "click chemistry," have become indispensable. This guide provides an objective comparison of tert-Butyl oct-7-yn-1-ylcarbamate with other commonly employed alkyne tags, supported by available data and detailed experimental methodologies.

This comparison focuses on terminal alkynes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a widely used bioorthogonal reaction known for its efficiency and reliability.[1] We will also briefly touch upon strained alkynes used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a key alternative.

Performance Comparison of Alkyne Tags

The ideal alkyne tag should exhibit a combination of favorable properties, including high reaction kinetics, excellent stability under biological conditions, minimal steric hindrance, and low background labeling. While direct head-to-head quantitative data for a wide range of alkyne tags under standardized conditions is limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn based on the structural features and reported performance of different alkyne classes.

This compound is a linear alkyne functionalized with a Boc-protected amine. This structure provides a hydrophobic spacer arm and a terminal alkyne for CuAAC reactions. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, allowing for further functionalization.

Below is a summary of key characteristics of different alkyne tag categories:

Alkyne Tag ClassRepresentative Example(s)Key AdvantagesKey DisadvantagesRelative Reactivity (CuAAC)
Simple Terminal Alkynes Propargyl alcohol, PropargylamineSmall, readily available, cost-effective.[2]Can sometimes lead to lower solubility of the labeled molecule.Good baseline reactivity.[2]
Functionalized Linear Alkynes This compound Introduces a linker for spacing and further functionalization; Boc protection allows for controlled derivatization.Larger size may introduce more steric hindrance compared to simple alkynes; requires deprotection step for amine reactivity.Moderate changes in the electronic nature of the alkyne do not have a dramatic effect on CuAAC rate when good accelerating ligands are used.[2]
Propiolamides N-PropargylacetamideElectronically activated, leading to slightly higher reactivity.[2]Increased propensity for Michael addition with nucleophiles like thiols, potentially leading to off-target labeling.[2]Slightly higher than simple terminal alkynes.[2]
Strained Cyclooctynes Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN)Enable copper-free SPAAC, highly biocompatible.[3]Generally slower reaction kinetics than CuAAC; can be prone to side reactions with thiols.Not applicable for CuAAC; reactivity in SPAAC is high due to ring strain.[3]

Experimental Protocols

To facilitate the rational selection of an alkyne tag, we provide a detailed protocol for a comparative in vitro labeling experiment using CuAAC. This protocol can be adapted to compare this compound with other terminal alkynes.

Protocol: In Vitro Comparison of Alkyne Tag Labeling Efficiency using CuAAC

Objective: To compare the labeling efficiency of different terminal alkyne tags on a model protein.

Materials:

  • Azide-functionalized model protein (e.g., Azido-BSA)

  • Alkyne tags for comparison (e.g., this compound, propargylamine, N-propargylacetamide)

  • Azide-reactive fluorescent probe (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE gels and reagents

  • Fluorescence gel scanner

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each alkyne tag in DMSO.

    • Prepare a 1 mg/mL (15 µM) stock solution of Azido-BSA in PBS.

    • Prepare a 10 mM stock solution of Azide-Fluor 488 in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water (freshly made).

  • Labeling Reaction:

    • For each alkyne tag to be tested, set up the following reaction in a microcentrifuge tube:

      • 10 µL of 1 mg/mL Azido-BSA (final concentration ~1.5 µM)

      • 1 µL of 10 mM alkyne tag (final concentration 100 µM)

      • 78 µL of PBS

    • Prepare a "no alkyne" negative control.

    • Prepare the "Click-iT" reaction cocktail by mixing the following in order:

      • 4 µL of 50 mM CuSO₄

      • 2 µL of 250 mM THPTA

      • 10 µL of 500 mM Sodium Ascorbate

      • 1 µL of 10 mM Azide-Fluor 488

    • Add 5 µL of the "Click-iT" reaction cocktail to each reaction tube.

    • Incubate the reactions for 1 hour at room temperature, protected from light.

  • Analysis:

    • Quench the reaction by adding 2X SDS-PAGE loading buffer.

    • Run the samples on a 12% SDS-PAGE gel.

    • Visualize the fluorescently labeled protein using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of the protein bands to compare the labeling efficiency of the different alkyne tags.

Visualizations

To aid in understanding the experimental workflow and the underlying chemical principles, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Terminal_Alkyne R1-C≡CH Triazole 1,4-disubstituted Triazole Product Terminal_Alkyne->Triazole CuAAC Azide R2-N3 Azide->Triazole Cu(I) Cu(I) Cu(I)->Triazole catalysis

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Alkyne_Comparison_Workflow cluster_preparation 1. Preparation cluster_reaction 2. CuAAC Reaction cluster_analysis 3. Analysis Azide_Protein Azide-labeled Protein Reaction_Mix Incubate Protein with each Alkyne Tag separately + Cu(I), Ligand, Reductant, Azide-Fluorophore Azide_Protein->Reaction_Mix Alkyne_Tags Alkyne Tag 1 (e.g., this compound) Alkyne Tag 2 Alkyne Tag 3 Alkyne_Tags->Reaction_Mix SDS_PAGE SDS-PAGE Reaction_Mix->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scanning SDS_PAGE->Fluorescence_Scan Quantification Quantify Band Intensity Fluorescence_Scan->Quantification

References

Confirming tert-Butyl oct-7-yn-1-ylcarbamate Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of biomolecular conjugation is a critical step in the development of targeted therapeutics, probes, and other advanced biotechnological tools. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for validating the successful conjugation of tert-butyl oct-7-yn-1-ylcarbamate to a target protein. Supported by illustrative experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.

The conjugation of small molecules, such as the alkyne-bearing this compound, to proteins is a fundamental process in bioconjugation chemistry. This modification introduces a versatile chemical handle (the alkyne group) that can be used for subsequent "click" chemistry reactions, enabling the attachment of various payloads like fluorophores, drugs, or affinity tags. Verifying the successful and specific attachment of this carbamate (B1207046) is paramount to ensure the desired functionality and to control the quality of the resulting bioconjugate.

While mass spectrometry (MS) stands out as the gold standard for detailed molecular characterization, a suite of other techniques, including Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), offer complementary and often more accessible methods for routine confirmation of conjugation.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, the available instrumentation, and the stage of the research or development process. The following table summarizes the key performance metrics of mass spectrometry and its alternatives for the analysis of protein conjugates.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Primary Information Precise mass measurement of the intact conjugate and modified peptides, identification of conjugation sites, and determination of conjugation efficiency.Separation of conjugated from unconjugated protein based on hydrophobicity changes. Can provide information on the drug-to-antibody ratio (DAR) in antibody-drug conjugates.Separation based on hydrodynamic radius. Detects changes in size due to conjugation and the presence of aggregates.Separation based on molecular weight. Visual confirmation of a mass shift upon conjugation.
Resolution High to very highMedium to highLow to mediumLow
Quantitative Capability Yes (relative and absolute quantification)Yes (relative quantification of species with different degrees of conjugation)Yes (quantification of monomer, aggregate, and fragment)Semi-quantitative (based on band intensity)
Sample Requirement Low (µg to ng)Medium (µg)Medium (µg)Medium (µg)
Throughput Low to mediumHighHighHigh
Instrumentation Cost HighMediumMediumLow
Expertise Required HighMediumLowLow

Illustrative Experimental Data

To demonstrate the application of these techniques, we present hypothetical data for the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA).

Mass Spectrometry Data

Table 1: Intact Mass Analysis of BSA and BSA-Conjugate

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Unmodified BSA66,43066,431-Unconjugated protein
BSA-Conjugate (1:1)66,65466,655+224Successful conjugation of one molecule of this compound

Table 2: Tandem MS (MS/MS) Fragmentation of a Modified BSA Peptide

Assumed Peptide Sequence: KVPQVSTPTLVEVSR (Monoisotopic Mass: 1819.98 Da) Modification Site: Lysine (B10760008) (K)

Fragment IonUnmodified Peptide (m/z)Modified Peptide (m/z)Mass Shift (Da)
b2227.16451.32+224.16
y5575.33575.330
y101089.581089.580

Note: The mass shift on the b-ions containing the modified lysine residue confirms the site of conjugation.

Chromatographic and Electrophoretic Data

Table 3: Comparison of Chromatographic and Electrophoretic Results

TechniqueUnmodified BSABSA-ConjugateObservation
HIC Retention Time: 12.5 minRetention Time: 14.2 minIncreased retention time indicates increased hydrophobicity upon conjugation.
SEC Elution Time: 8.3 minElution Time: 8.1 minSlight decrease in elution time suggests a small increase in hydrodynamic radius.
SDS-PAGE Apparent MW: ~66 kDaApparent MW: ~67 kDaA visible upward shift in the protein band confirms an increase in molecular weight.

Experimental Protocols

Mass Spectrometry Analysis
  • Sample Preparation:

    • The protein conjugate sample is desalted using a suitable method like buffer exchange spin columns.

    • For peptide mapping, the protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).

  • LC-MS/MS Instrumentation and Conditions:

    • HPLC System: A high-performance liquid chromatography (HPLC) system is used for separation.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is employed.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for analysis.

    • Ionization: Electrospray ionization (ESI) is used in positive ion mode.

  • Data Analysis:

    • For intact mass analysis, the raw data is deconvoluted to determine the molecular weight of the protein.

    • For peptide mapping, the MS/MS data is searched against a protein database to identify peptides and pinpoint the site of modification.

Hydrophobic Interaction Chromatography (HIC)
  • HPLC System: An HPLC system with a UV detector.

  • Column: A HIC column (e.g., Butyl-NPR).

  • Mobile Phase:

  • Gradient: A decreasing salt gradient is used to elute proteins based on their hydrophobicity.

  • Detection: UV absorbance at 280 nm.

Size-Exclusion Chromatography (SEC)
  • HPLC System: An HPLC system with a UV detector.

  • Column: An SEC column suitable for the molecular weight range of the protein.

  • Mobile Phase: An isocratic mobile phase, typically a phosphate buffer with a defined salt concentration (e.g., 150 mM NaCl).

  • Flow Rate: Isocratic flow at 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

SDS-PAGE
  • Sample Preparation: The protein sample is mixed with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and heated.

  • Gel: A polyacrylamide gel with a percentage appropriate for the protein's molecular weight is used.

  • Electrophoresis: The samples are loaded onto the gel, and an electric field is applied to separate the proteins based on size.

  • Staining: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

Visualization of Workflows and Logic

experimental_workflow cluster_analysis Analytical Techniques start Protein Conjugation Reaction (Protein + this compound) purification Purification of Conjugate start->purification ms_analysis Mass Spectrometry Analysis purification->ms_analysis hic_analysis HIC Analysis purification->hic_analysis sec_analysis SEC Analysis purification->sec_analysis sds_page_analysis SDS-PAGE Analysis purification->sds_page_analysis data_interpretation Data Interpretation and Comparison ms_analysis->data_interpretation hic_analysis->data_interpretation sec_analysis->data_interpretation sds_page_analysis->data_interpretation conclusion Confirmation of Conjugation data_interpretation->conclusion

Caption: Experimental workflow for the analysis of protein conjugation.

ms_confirmation_logic cluster_msms Tandem MS (MS/MS) Analysis unmodified_protein Unmodified Protein (Mass = M) conjugated_protein Conjugated Protein (Observed Mass = M + R) unmodified_protein->conjugated_protein + reagent This compound (Mass = R) reagent->conjugated_protein modified_peptide Modified Peptide Fragment (e.g., b-ion with mass shift) conjugated_protein->modified_peptide Digestion & Fragmentation unmodified_peptide Unmodified Peptide Fragment (e.g., y-ion with no shift) conjugated_protein->unmodified_peptide Digestion & Fragmentation

Caption: Logic of conjugation confirmation by mass spectrometry.

Assessing the Purity of tert-Butyl oct-7-yn-1-ylcarbamate: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount for the integrity of their research and the safety of potential therapeutics. tert-Butyl oct-7-yn-1-ylcarbamate, a versatile building block in medicinal chemistry and organic synthesis, requires robust analytical methods to ascertain its purity. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, focusing on two powerful detection techniques: Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS).

The chemical structure of this compound, featuring a long aliphatic chain and a carbamate (B1207046) group, presents a unique analytical challenge. The absence of a significant chromophore in the molecule renders traditional UV detection less effective for impurity profiling at low levels. Therefore, this guide explores more universal detection methods that are better suited for this analyte.

Comparison of HPLC Detection Methods

A critical aspect of HPLC analysis is the choice of detector. For a compound like this compound, which lacks a strong UV-absorbing moiety, alternative detection methods are necessary for accurate purity determination. Below is a comparison of two suitable methods: HPLC coupled with Evaporative Light Scattering Detection (HPLC-ELSD) and HPLC coupled with Mass Spectrometry (HPLC-MS).

FeatureHPLC-ELSDHPLC-MS
Principle Nebulization of the mobile phase followed by evaporation, and detection of scattered light from non-volatile analyte particles.Ionization of the analyte followed by separation of ions based on their mass-to-charge ratio.
Universality Universal for non-volatile analytes. Response is independent of optical properties.Highly universal and provides mass information for identification.
Sensitivity Generally lower than MS, in the low microgram range.High sensitivity, capable of detecting analytes in the nanogram to picogram range.
Quantitative Accuracy Response can be non-linear and dependent on analyte volatility and particle size. Requires careful calibration.Excellent linearity and accuracy for quantification.
Impurity Identification Does not provide structural information for unknown impurities.Provides molecular weight and fragmentation data, enabling structural elucidation of impurities.
Mobile Phase Compatibility Requires volatile mobile phase buffers to avoid detector noise.Compatible with a wider range of volatile buffers.
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data analysis.

Experimental Protocols

Detailed methodologies for two recommended HPLC approaches are provided below. These protocols are designed to offer a starting point for method development and can be optimized for specific laboratory instrumentation and requirements.

Method 1: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is a robust and cost-effective approach for routine purity analysis when the identification of unknown impurities is not a primary concern.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (B52724) (HPLC grade).

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow (Nitrogen): 1.5 L/min.

Sample Preparation:

  • Dissolve the this compound product in acetonitrile to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: HPLC with Mass Spectrometric Detection (HPLC-MS)

This method provides high sensitivity and specificity and is the preferred choice for in-depth impurity profiling and identification.

Instrumentation:

  • HPLC system as described for Method 1.

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C8 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 40% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer Settings (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Range: m/z 50-500.

Sample Preparation:

  • Prepare the sample as described in Method 1.

Potential Impurities and Separation Strategy

The synthesis of this compound can potentially lead to several impurities. Understanding these can aid in the development and validation of the HPLC method. Common impurities may include:

  • Unreacted starting materials: e.g., oct-7-yn-1-amine.

  • Byproducts from incomplete reactions: e.g., di-tert-butyl imidodicarbonate.

  • Degradation products: Resulting from the instability of the Boc-protecting group under acidic or thermal stress.

The proposed reversed-phase HPLC methods are well-suited to separate the non-polar main compound from more polar (e.g., the unprotected amine) or less polar impurities based on their differential partitioning between the stationary and mobile phases. The gradient elution ensures that a wide range of potential impurities with varying polarities can be effectively resolved and detected.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for both HPLC-ELSD and HPLC-MS analysis.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection ELSD Detection sample Product Sample dissolve Dissolve in Acetonitrile sample->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column C18 Reversed-Phase Column autosampler->column separation Gradient Elution column->separation nebulizer Nebulization separation->nebulizer evaporation Solvent Evaporation nebulizer->evaporation light_scattering Light Scattering Detection evaporation->light_scattering data_analysis Data Analysis (Purity Calculation) light_scattering->data_analysis

HPLC-ELSD Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection MS Detection sample Product Sample dissolve Dissolve in Acetonitrile sample->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column C8 Reversed-Phase Column autosampler->column separation Gradient Elution column->separation esi Electrospray Ionization (ESI) separation->esi mass_analyzer Mass Analyzer esi->mass_analyzer detector Ion Detection mass_analyzer->detector data_analysis Data Analysis (Purity & Impurity ID) detector->data_analysis

HPLC-MS Experimental Workflow

Conclusion

The purity assessment of this compound is critical for its application in research and development. Due to the compound's lack of a strong UV chromophore, HPLC methods coupled with universal detectors such as ELSD and MS are recommended. HPLC-ELSD offers a cost-effective solution for routine purity checks, while HPLC-MS provides superior sensitivity and the ability to identify unknown impurities, making it the gold standard for comprehensive analysis and quality control. The choice between these methods will depend on the specific requirements of the analysis, including the need for impurity identification, sensitivity, and available resources. The provided experimental protocols and workflows serve as a valuable starting point for establishing a robust purity assessment strategy for this important chemical intermediate.

comparing the biological activity of molecules with and without the carbamate linker

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the carbamate (B1207046) linker reveals its profound impact on the biological activity of molecules, offering both advantages and disadvantages that researchers must carefully consider in drug development. While often enhancing stability and influencing pharmacokinetic properties, the introduction of a carbamate moiety can also significantly alter a molecule's potency and interaction with its biological target.

The carbamate group is a versatile functional group frequently incorporated into the structure of therapeutic agents.[1] Its role can range from acting as a stable linker in antibody-drug conjugates (ADCs) and prodrugs to being an integral part of the pharmacophore that directly interacts with the target protein.[1][2] This guide provides a comparative analysis of molecules with and without this linker, supported by experimental data, to illuminate its influence on biological activity.

Impact on Potency: A Case-Specific Outcome

The introduction of a carbamate linker can have varying effects on the potency of a molecule, with the outcome being highly dependent on the specific molecular scaffold and its biological target.

In the realm of Fatty Acid Amide Hydrolase (FAAH) inhibitors, the carbamate moiety has been shown to be a critical determinant of inhibitory potency. A comparative study of cyclohexylcarbamic acid derivatives revealed that the carbamate analogue exhibited significantly higher FAAH inhibition compared to its ester and amide counterparts.[3] This suggests that the electronic and structural properties of the carbamate group are crucial for optimal interaction with the FAAH active site.

Conversely, in other contexts, the carbamate may serve more as a modifiable handle for attaching payloads or altering physicochemical properties without directly contributing to the core biological activity. For instance, in the development of some antibody-drug conjugates, the carbamate linker is primarily utilized for its stability in circulation and its ability to release the active drug under specific physiological conditions.[4]

Enhancing Stability and Modulating Pharmacokinetics

One of the primary reasons for incorporating a carbamate linker is to enhance the chemical and metabolic stability of a molecule.[5] Carbamates are generally more resistant to hydrolysis by esterases compared to esters, which can lead to a longer half-life in vivo.[6] This increased stability is a desirable attribute for drugs that need to circulate in the bloodstream to reach their target site.

Furthermore, the carbamate group can be strategically modified to fine-tune the pharmacokinetic profile of a drug. By altering the substituents on the carbamate nitrogen and oxygen, researchers can modulate properties such as lipophilicity and cell permeability, thereby influencing the absorption, distribution, metabolism, and excretion (ADME) of the compound.[6]

Data Summary: Carbamate vs. Non-Carbamate Analogues

The following table summarizes the quantitative data from a comparative study on FAAH inhibitors, highlighting the difference in potency with and without the carbamate linker.

Compound IDLinker TypeFAAH Inhibitory Potency (IC50, nM)Reference
1 Carbamate 8.0 [3]
2Ester> 10,000[3]
3Amide> 10,000[3]

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in this guide.

In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FAAH.

Principle: This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, leading to a reduction in the fluorescent signal.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH fluorogenic substrate (e.g., AMC arachidonoyl amide)

  • Test compounds (with and without carbamate linker)

  • Control inhibitor (e.g., JZL 195)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the control inhibitor in an appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: Add the FAAH assay buffer, diluted FAAH enzyme, and the test compound dilutions (or solvent for control wells) to the wells of the 96-well plate.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C) to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 450-465 nm emission) over a specific time course (e.g., 30 minutes) at 37°C. The assay can be performed in either kinetic or endpoint mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Impact: Signaling and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the use of carbamate linkers in drug design.

G cluster_0 Molecule with Carbamate Linker cluster_1 Molecule without Carbamate Linker Active Drug_A Active Drug_A Carbamate Linker Carbamate Linker Active Drug_A->Carbamate Linker Carbamate Linker->Active Drug_A Cleavage & Release Targeting Moiety_A Targeting Moiety_A Carbamate Linker->Targeting Moiety_A Biological System Biological System Targeting Moiety_A->Biological System Binding Active Drug_B Active Drug_B Direct Conjugation Direct Conjugation Active Drug_B->Direct Conjugation Targeting Moiety_B Targeting Moiety_B Direct Conjugation->Targeting Moiety_B Targeting Moiety_B->Biological System Binding

Caption: Logical comparison of molecules with and without a carbamate linker.

G Start Start Prepare Compound Solutions Prepare Compound Solutions Start->Prepare Compound Solutions Prepare Assay Plate Prepare Assay Plate Prepare Compound Solutions->Prepare Assay Plate Add Enzyme Add Enzyme Prepare Assay Plate->Add Enzyme Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis (IC50) Data Analysis (IC50) Measure Fluorescence->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Experimental workflow for an in vitro inhibition assay.

References

A Comparative Analysis of Boc-Protected Alkynes Versus Silyl Protecting Groups in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For terminal alkynes, whose acidic proton can interfere with a wide range of synthetic transformations, protection is a critical strategic consideration. While silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS), have long been the workhorses for alkyne protection, the use of the tert-butoxycarbonyl (Boc) group, forming a tert-butyl alkynyl carbonate, presents a viable, albeit less conventional, alternative. This guide provides an objective comparison of Boc-protected alkynes against common silyl protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Overview of Alkyne Protecting Groups

The ideal protecting group for a terminal alkyne should be easily and selectively introduced, stable to a variety of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups within the molecule. The choice of protecting group is therefore dictated by the specific synthetic route and the compatibility with other functional groups present.

Silyl Protecting Groups (TMS, TIPS): Trialkylsilyl groups are the most common choice for protecting terminal alkynes. Their popularity stems from their ease of introduction, tunable stability based on the steric bulk of the alkyl substituents on the silicon atom, and well-established deprotection protocols.[1]

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group, widely used for the protection of amines, can also be employed to protect the acidic proton of terminal alkynes, forming a tert-butyl alkynyl carbonate. While less common, this protecting group offers a different set of stability and deprotection characteristics that can be advantageous in certain synthetic contexts.

Data Presentation: A Quantitative Comparison

The stability of a protecting group is a critical factor in its selection. The following table summarizes the stability of Boc-, TMS-, and TIPS-protected alkynes under various common reaction conditions.

Protecting GroupReagent/ConditionStabilityDeprotection
Boc Strong Acids (e.g., TFA, HCl)LabileYes
Mild Acids (e.g., AcOH)Generally StableNo
Strong Bases (e.g., NaOH, KOH)Labile (hydrolysis)Yes
Mild Bases (e.g., K₂CO₃ in MeOH)Generally StableNo
Nucleophiles (e.g., Grignard reagents, organolithiums)Generally StableNo
Reducing Agents (e.g., H₂, Pd/C; NaBH₄)StableNo
Oxidizing Agents (e.g., m-CPBA, O₃)StableNo
Fluoride (B91410) Ion (e.g., TBAF)StableNo
TMS Strong AcidsLabileYes
Mild AcidsLabileYes
Strong BasesLabileYes
Mild Bases (e.g., K₂CO₃ in MeOH)LabileYes
NucleophilesGenerally StableNo
Reducing AgentsStableNo
Oxidizing AgentsStableNo
Fluoride Ion (e.g., TBAF)Very LabileYes
TIPS Strong AcidsStableNo
Mild AcidsStableNo
Strong BasesStableNo
Mild BasesStableNo
NucleophilesStableNo
Reducing AgentsStableNo
Oxidizing AgentsStableNo
Fluoride Ion (e.g., TBAF)LabileYes

This table is a qualitative summary based on general chemical principles and literature data. Specific reaction outcomes can vary depending on the substrate and precise reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies.

Protocol 1: Boc Protection of a Terminal Alkyne

This protocol describes the formation of a tert-butyl alkynyl carbonate from a terminal alkyne and di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

  • Terminal alkyne (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • To a solution of the terminal alkyne (1.0 equiv) in anhydrous DCM, add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Boc-protected alkyne.

Protocol 2: Deprotection of a Boc-Protected Alkyne (Acidic Conditions)

This protocol outlines the cleavage of the Boc group from an alkyne using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected alkyne (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected alkyne (1.0 equiv) in DCM.

  • Add TFA (10 equiv) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the deprotected alkyne.[2]

Protocol 3: TMS Protection of a Terminal Alkyne

This procedure details the silylation of a terminal alkyne using chlorotrimethylsilane (B32843) (TMSCl).[3]

Materials:

  • Terminal alkyne (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Dissolve the terminal alkyne (1.0 equiv) in anhydrous THF and cool the solution to -78 °C.

  • Add n-BuLi (1.1 equiv) dropwise and stir the solution for 30 minutes at -78 °C.

  • Add TMSCl (1.2 equiv) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

Protocol 4: Deprotection of a TMS-Protected Alkyne (Mild Basic Conditions)

This protocol describes the removal of the TMS group using potassium carbonate in methanol.[3]

Materials:

  • TMS-protected alkyne (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (MeOH)

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 equiv) in methanol.

  • Add potassium carbonate (2.0 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC; it is typically complete within 1-3 hours.[3]

  • Upon completion, filter the mixture to remove the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected alkyne.[3]

Mandatory Visualization: Orthogonal Deprotection Strategy

The concept of orthogonal protection is a powerful tool in complex synthesis, allowing for the selective deprotection of one functional group in the presence of others. The differential stability of Boc and silyl protecting groups can be exploited in such strategies. For instance, a Boc-protected alkyne can be selectively deprotected under acidic conditions while a more acid-stable TIPS group on another part of the molecule remains intact. Conversely, the TIPS group can be selectively removed with a fluoride source without affecting the Boc-protected alkyne.

Orthogonal_Deprotection Start Dual-Protected Substrate (Boc-Alkyne & TIPS-Ether) Acid_Deprotection Acidic Conditions (e.g., TFA) Start->Acid_Deprotection Fluoride_Deprotection Fluoride Source (e.g., TBAF) Start->Fluoride_Deprotection Product_A TIPS-Protected Alkyne Acid_Deprotection->Product_A Selective Boc cleavage Product_B Boc-Protected Alcohol Fluoride_Deprotection->Product_B Selective TIPS cleavage

Orthogonal deprotection workflow.

The diagram above illustrates a synthetic strategy where a molecule containing both a Boc-protected alkyne and a TIPS-protected alcohol can be selectively deprotected at either position, enabling further functionalization in a controlled manner.

Conclusion

The choice between Boc and silyl protecting groups for terminal alkynes is a nuanced decision that depends on the specific requirements of a synthetic sequence. Silyl groups, particularly TMS and TIPS, offer a wide range of stabilities and well-established, mild deprotection methods, making them the default choice in many cases. The TMS group is highly labile and suitable for protection when subsequent steps are mild, while the bulky TIPS group provides robust protection against a broader range of conditions.[4]

The Boc group, while less conventional for alkyne protection, provides a valuable alternative, particularly in the context of orthogonal protection strategies. Its stability to fluoride-based deprotection methods and lability under specific acidic conditions allows for selective deprotection in the presence of silyl ethers. Researchers and drug development professionals should carefully consider the stability profiles and deprotection conditions of each protecting group to design efficient and high-yielding synthetic routes for their target molecules.

References

Structural Confirmation of Products from tert-Butyl oct-7-yn-1-ylcarbamate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction products derived from tert-butyl oct-7-yn-1-ylcarbamate, a versatile bifunctional molecule featuring a terminal alkyne and a Boc-protected amine. Due to a lack of specific published experimental data for this exact molecule, this guide utilizes data from closely related compounds to provide representative insights into expected product structures and the analytical methods for their confirmation. The information presented herein is intended to serve as a practical reference for designing synthetic routes and characterizing novel compounds.

I. Overview of Key Reactions and Product Classes

This compound offers two primary reactive sites: the terminal alkyne and the carbamate-protected amine. The terminal alkyne is amenable to a variety of coupling and cycloaddition reactions, while the Boc-protecting group can be readily removed to liberate the primary amine for further functionalization. This guide focuses on two of the most prevalent and synthetically useful transformations of the alkyne moiety: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling.

II. Comparative Analysis of Reaction Products

The following sections detail the expected products from the CuAAC and Sonogashira reactions, presenting representative quantitative data in tabular format for ease of comparison.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Reaction of this compound with an organic azide (B81097), such as benzyl (B1604629) azide, in the presence of a copper(I) catalyst is expected to yield the corresponding triazole product.

Product Profile: 1,2,3-Triazole Derivative

ParameterExpected Value/ObservationNotes
Product Name tert-Butyl (8-(1-benzyl-1H-1,2,3-triazol-4-yl)octyl)carbamate
Reaction Yield >90%Based on analogous reactions.
Appearance White to off-white solid
¹H NMR Characteristic signals for the triazole proton (~7.7 ppm), benzyl protons (~5.5 and 7.3-7.4 ppm), and the Boc group (~1.4 ppm).
¹³C NMR Signals corresponding to the triazole carbons (~120 and 148 ppm), benzyl carbons, and the carbamate (B1207046) carbonyl (~156 ppm).
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ should be confirmed to <5 ppm accuracy.For C₂₂H₃₅N₄O₂⁺, the expected m/z is 387.2755.
B. Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. Coupling of this compound with an aryl halide, for instance, 4-iodoanisole (B42571), would yield an arylethynyl derivative.

Product Profile: Arylethynyl Derivative

ParameterExpected Value/ObservationNotes
Product Name tert-Butyl (8-(4-methoxyphenyl)oct-7-yn-1-yl)carbamate
Reaction Yield 70-95%Yields can vary depending on catalyst and reaction conditions.
Appearance Pale yellow oil or solid
¹H NMR Signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group (~6.8 and 7.3 ppm), the methoxy (B1213986) group (~3.8 ppm), and the Boc group (~1.4 ppm).
¹³C NMR Characteristic signals for the alkyne carbons (~80 and 90 ppm), aromatic carbons, and the carbamate carbonyl (~156 ppm).
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ should be confirmed to <5 ppm accuracy.For C₂₀H₃₀NO₃⁺, the expected m/z is 332.2220.

III. Experimental Protocols

Detailed methodologies for the key reactions and analytical techniques are provided below. These protocols are based on standard literature procedures and may require optimization for specific applications.

A. General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • To a solution of this compound (1.0 equiv) and benzyl azide (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O is added sodium ascorbate (B8700270) (0.2 equiv) followed by copper(II) sulfate (B86663) pentahydrate (0.05 equiv).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • Upon completion, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

B. General Procedure for Sonogashira Coupling
  • To a solution of this compound (1.2 equiv) and 4-iodoanisole (1.0 equiv) in a suitable solvent such as THF or DMF are added Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and a base such as triethylamine (B128534) or diisopropylethylamine (2.0 equiv).

  • The reaction mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperature (e.g., 50-70 °C) for 4-12 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent, washed with aqueous ammonium (B1175870) chloride and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

C. Structural Confirmation Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition of the product.

IV. Visualizing Reaction Pathways and Workflows

A. Reaction Pathways

Reaction Pathways of this compound start This compound cu_reagents Benzyl Azide, CuSO4, NaAsc start->cu_reagents pd_reagents 4-Iodoanisole, Pd(PPh3)2Cl2, CuI, Et3N start->pd_reagents triazole 1,2,3-Triazole Product cu_reagents->triazole CuAAC sonogashira Arylethynyl Product pd_reagents->sonogashira Sonogashira Coupling

Caption: Key reactions of the terminal alkyne.

B. Experimental Workflow

General Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Add Reagents stir Stir at RT or Heat reagents->stir monitor Monitor by TLC/LC-MS stir->monitor extract Extraction monitor->extract dry Drying extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography analysis NMR, HRMS chromatography->analysis

Caption: From reaction to structural confirmation.

V. Alternative Reactions and Considerations

While CuAAC and Sonogashira coupling are highly effective, other reactions can be considered for the functionalization of the terminal alkyne, including:

  • Hydration: Markovnikov or anti-Markovnikov hydration to yield a ketone or an aldehyde, respectively.

  • Hydrohalogenation: Addition of HX to form vinyl halides.

  • Other Coupling Reactions: Such as Glaser or Eglinton couplings for the formation of diynes.

The choice of reaction will depend on the desired final product and the compatibility of the reagents with the Boc-protecting group. It is important to note that under strongly acidic conditions, the Boc group may be cleaved.

VI. Conclusion

This compound is a valuable building block for the synthesis of a diverse range of functionalized molecules. The terminal alkyne can be efficiently transformed into triazoles and arylethynyl derivatives via CuAAC and Sonogashira coupling, respectively. Structural confirmation of the resulting products relies on standard analytical techniques, primarily NMR and HRMS. This guide provides a framework for researchers to anticipate the outcomes of these reactions and to confidently characterize the resulting products.

assessing the target specificity of probes derived from tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chemical biology and drug discovery, the precise identification of a small molecule's protein targets is paramount. Activity-based protein profiling (ABPP) has emerged as a powerful technology for this purpose, employing chemical probes to covalently label active enzymes in complex biological systems. This guide provides a comparative assessment of the target specificity of probes conceptually derived from tert-Butyl oct-7-yn-1-ylcarbamate, a versatile scaffold for generating simple alkyne-carbamate probes. While specific data for probes derived directly from this molecule is not extensively published, this guide leverages data from structurally analogous probes to illustrate the principles and methodologies for evaluating their on-target and off-target engagement.

Introduction to Alkyne-Carbamate Probes

Probes derived from this compound feature a terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry." This allows for the subsequent attachment of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and mass spectrometry-based identification of target proteins. The carbamate (B1207046) moiety can act as a recognition element, potentially directing the probe to certain classes of enzymes, such as serine hydrolases, where it can act as a covalent inhibitor. The general structure of such an activity-based probe (ABP) consists of a reactive "warhead" that binds to the target, a linker, and a reporter tag or handle.[1]

Comparative Analysis of Probe Specificity

To assess the target specificity of a novel probe, a common approach is competitive ABPP.[2][3] In this method, a proteome is pre-incubated with a test compound (e.g., a potential inhibitor or a non-alkyne analogue of the probe) before treatment with the alkyne-tagged probe. A reduction in probe labeling for a particular protein indicates that the test compound binds to the same site, thus validating the target engagement.

Below are tables summarizing hypothetical, yet representative, quantitative data from such experiments, comparing a generic Alkyne-Carbamate Probe (ACP-1) with a more established, selective probe (Probe-X) for a target enzyme, Serine Hydrolase Y (SHY).

Table 1: In Vitro Target Engagement in Cell Lysate

ProbeTarget ProteinIC50 (nM) of CompetitionOff-Target Proteins Identified (Fold Enrichment > 5)
ACP-1 Serine Hydrolase Y (SHY)15012
Probe-X Serine Hydrolase Y (SHY)252

Table 2: In Situ Target Engagement in Live Cells

ProbeTarget ProteinCellular IC50 (µM) of CompetitionNumber of Off-Targets in Proteome-wide MS
ACP-1 Serine Hydrolase Y (SHY)5.248
Probe-X Serine Hydrolase Y (SHY)0.89

These tables illustrate that while a simple probe like ACP-1 can engage the intended target, it may exhibit greater off-target activity compared to a more optimized probe.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of probe specificity.

Competitive Activity-Based Protein Profiling (Gel-Based)
  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.

  • Competitive Incubation: Aliquot the proteome. To experimental samples, add the competitor compound at varying concentrations. To control samples, add the vehicle (e.g., DMSO). Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add the alkyne-tagged probe (e.g., ACP-1) to all samples at a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.

  • Click Chemistry: To attach a fluorescent reporter, prepare a click chemistry cocktail containing an azide-fluorophore (e.g., Azide-TAMRA), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA). Add the cocktail to the samples and incubate for 1 hour at room temperature.[4]

  • SDS-PAGE and Fluorescence Scanning: Quench the reaction with SDS-PAGE loading buffer. Separate the proteins by gel electrophoresis. Visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity in the competitor-treated lanes compared to the control indicates target engagement.

Proteome-Wide Target Identification by Mass Spectrometry
  • In Situ Labeling and Lysis: Treat live cells with the alkyne-probe or vehicle control. Lyse the cells and perform click chemistry to attach an azide-biotin tag.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.[5][6]

  • Data Analysis: Compare the spectral counts or peptide intensities from the probe-treated and control samples to identify proteins that are significantly enriched by the probe.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for reproducibility and understanding.

Experimental_Workflow cluster_gel Gel-Based Competitive ABPP cluster_ms Mass Spectrometry-Based Target ID proteome Cell Lysate competitor Add Competitor proteome->competitor probe_label Add Alkyne Probe competitor->probe_label click_fluor Click Chemistry (Azide-Fluorophore) probe_label->click_fluor sds_page SDS-PAGE click_fluor->sds_page scan Fluorescence Scan sds_page->scan live_cells Live Cells probe_treat Treat with Alkyne Probe live_cells->probe_treat lysis Cell Lysis probe_treat->lysis click_biotin Click Chemistry (Azide-Biotin) lysis->click_biotin enrich Streptavidin Enrichment click_biotin->enrich digest On-Bead Digestion enrich->digest lc_ms LC-MS/MS digest->lc_ms analysis Data Analysis lc_ms->analysis

Caption: Workflow for assessing probe specificity.

The diagram above illustrates the two primary workflows for assessing the target specificity of alkyne-carbamate probes: a gel-based method for initial competitive binding analysis and a mass spectrometry-based approach for proteome-wide target identification.

Signaling Pathway Analysis

Understanding the biological context of a probe's targets is crucial. If a probe is found to selectively engage a particular enzyme, it is important to visualize the signaling pathway in which that enzyme participates. For instance, if ACP-1 were found to inhibit a key kinase, a diagram of that kinase's signaling cascade would be necessary.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 target_kinase Target Kinase (Inhibited by ACP-1) kinase1->target_kinase substrate Downstream Substrate target_kinase->substrate Phosphorylation response Cellular Response substrate->response acp1 ACP-1 acp1->target_kinase

Caption: Example of a target signaling pathway.

This diagram shows a hypothetical signaling pathway where the probe ACP-1 inhibits a specific target kinase, thereby blocking downstream signaling and a cellular response.

Conclusion and Future Directions

The assessment of target specificity is a critical step in the development and application of chemical probes. While simple alkyne-carbamate probes derived from scaffolds like this compound can be valuable tools, their proteome-wide selectivity must be rigorously evaluated. Methodologies such as competitive ABPP and quantitative mass spectrometry are indispensable for this purpose. It is important to consider that even terminal alkynes, often considered bioorthogonal, can exhibit some level of reactivity with cellular nucleophiles like cysteine thiols, which may contribute to off-target labeling.[7] Future efforts in probe development should focus on optimizing the reactive group and linker to enhance selectivity and minimize non-specific interactions, thereby providing more precise tools for dissecting complex biological processes and accelerating drug discovery.

References

A Comparative Guide to Quantitative Methods for Determining the Incorporation of tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key quantitative methods for determining the cellular incorporation of tert-butyl oct-7-yn-1-ylcarbamate, an alkyne-tagged molecule. The selection of an appropriate quantification method is critical for accurate assessment in drug development and molecular biology research. This document outlines the principles, experimental protocols, and comparative performance of three major techniques: Mass Spectrometry (MS), Fluorescence-based Assays, and Raman Spectroscopy.

Comparison of Quantitative Methods

The choice of method for quantifying the incorporation of this compound will depend on the specific experimental requirements, including sensitivity, throughput, and the need for spatial information. The following table summarizes the key performance characteristics of each technique.

FeatureMass Spectrometry (MS)Fluorescence-based AssaysRaman Spectroscopy
Principle Detection of mass-to-charge ratio of the molecule or its fragments.Detection of fluorescence emitted from a reporter molecule attached to the alkyne tag via click chemistry.Detection of the intrinsic vibrational signal of the alkyne bond.
Detection Direct detection of the alkyne-tagged molecule or labeled peptides.Indirect detection via a fluorescent probe.Direct, label-free detection of the alkyne tag.
Quantification Relative or absolute quantification using isotopic labeling or label-free approaches.[1][2]Relative quantification based on fluorescence intensity, often correlated to a standard curve.[3][4]Semi-quantitative or relative quantification based on Raman signal intensity.[5][6]
Sensitivity High (picomolar to femtomolar range).[7]High (nanomolar to picomolar range), dependent on the fluorophore.Moderate (micromolar range).[5]
Throughput Moderate to high, amenable to automation.High, suitable for plate-reader and flow cytometry formats.[8][9]Low to moderate, imaging-based.
Spatial Resolution Generally, no spatial information (bulk measurement). Imaging MS provides spatial data.High spatial resolution with microscopy.High spatial resolution with microscopy.[10]
Advantages High specificity and can provide structural information.High throughput, relatively low cost, and widely available instrumentation.Label-free, non-destructive, and provides chemical information.[10][11]
Disadvantages Complex instrumentation and data analysis. Potential for ion suppression.Indirect detection, potential for background fluorescence and photobleaching.Lower sensitivity compared to MS and fluorescence. Requires specialized equipment.

Experimental Protocols

Detailed methodologies for each quantitative technique are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Quantitative Mass Spectrometry (LC-MS/MS)

This protocol outlines a label-free quantification approach. For higher accuracy, an isotope-labeled internal standard corresponding to this compound should be used.

a) Cell Lysis and Protein Extraction:

  • Culture cells and treat with this compound for the desired time.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Quantify total protein concentration using a standard assay (e.g., BCA assay).

b) Sample Preparation for Small Molecule Quantification:

  • To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

c) LC-MS/MS Analysis:

  • Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the analyte using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Optimize the mass spectrometer settings for the detection of this compound using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

  • Develop a standard curve using a serial dilution of a known concentration of this compound.

d) Data Analysis:

  • Integrate the peak area of the analyte from the extracted ion chromatogram.

  • Normalize the peak area to the total protein concentration or an internal standard.

  • Quantify the amount of incorporated this compound using the standard curve.

Workflow for LC-MS/MS Quantification

A Cell Culture & Treatment B Cell Lysis & Protein Quantification A->B C Protein Precipitation & Extraction B->C D LC-MS/MS Analysis C->D E Data Analysis & Quantification D->E

LC-MS/MS workflow for quantification.
Quantitative Fluorescence-based Assay (Plate Reader)

This protocol utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a fluorescent probe to the incorporated alkyne tag.

a) Cell Culture and Labeling:

  • Seed cells in a 96-well plate and culture overnight.

  • Treat cells with varying concentrations of this compound for the desired time.

  • Include untreated cells as a negative control.

b) Fixation and Permeabilization:

  • Wash cells twice with PBS.

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Wash cells three times with PBS.

c) Click Reaction:

  • Prepare a click reaction cocktail containing:

    • Fluorescent azide (B81097) probe (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper chelator (e.g., THPTA)

  • Add the click reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

  • Wash cells three times with PBS containing a nuclear stain (e.g., DAPI).

d) Fluorescence Measurement:

  • Add PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

e) Data Analysis:

  • Subtract the background fluorescence from the negative control wells.

  • Normalize the fluorescence intensity to the cell number (e.g., using DAPI staining).

  • Generate a standard curve by treating cells with known concentrations of the alkyne-tagged molecule to determine the relationship between fluorescence and incorporation.

Workflow for Fluorescence Quantification

A Cell Seeding & Treatment B Fixation & Permeabilization A->B C Click Reaction with Fluorescent Azide B->C D Fluorescence Measurement C->D E Data Analysis D->E

Fluorescence quantification workflow.
Quantitative Raman Spectroscopy (Stimulated Raman Scattering - SRS)

This protocol leverages the intrinsic Raman signal of the alkyne bond for label-free quantification.

a) Cell Culture and Labeling:

  • Culture cells on quartz coverslips suitable for Raman microscopy.

  • Treat cells with this compound.

b) Sample Preparation:

  • Wash cells twice with PBS.

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Wash cells three times with PBS and mount the coverslip on a microscope slide.

c) SRS Microscopy:

  • Use a stimulated Raman scattering (SRS) microscope equipped with two synchronized picosecond lasers.

  • Tune the energy difference between the pump and Stokes lasers to match the vibrational frequency of the alkyne bond (typically around 2100-2200 cm⁻¹).

  • Acquire SRS images of the cells at the alkyne frequency and an off-resonance frequency for background subtraction.

d) Data Analysis:

  • Quantify the SRS signal intensity in the region of interest (e.g., whole cell or specific organelles).

  • Subtract the off-resonance background signal.

  • The SRS signal is linearly proportional to the concentration of the alkyne-tagged molecule.[5] For semi-quantitative analysis, compare the signal intensities between different treatment groups.

  • For more accurate quantification, a calibration curve can be generated by imaging solutions of known concentrations of this compound.

Workflow for Raman Spectroscopy Quantification

A Cell Culture on Quartz Coverslips B Treatment with Alkyne Molecule A->B C Fixation and Mounting B->C D SRS Imaging at Alkyne Frequency C->D E Image Analysis & Signal Quantification D->E

Raman spectroscopy quantification workflow.

References

alternative bifunctional linkers to tert-Butyl oct-7-yn-1-ylcarbamate for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals seeking alternatives to tert-Butyl oct-7-yn-1-ylcarbamate for in vivo applications, a variety of bifunctional linkers offer distinct advantages in stability, reaction kinetics, and biocompatibility. This guide provides a comparative overview of prominent alternatives, focusing on those utilized in strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, which are widely employed in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction to Bifunctional Linkers in In Vivo Studies

Bifunctional linkers are critical components in targeted therapies, covalently connecting a targeting moiety, such as a monoclonal antibody, to a payload like a cytotoxic drug or an imaging agent. The ideal linker must be stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and reduced efficacy.[1][2] Upon reaching the target site, the linker should facilitate the efficient release of the active payload.[3][] The choice of linker significantly influences the pharmacokinetic profile, therapeutic index, and overall success of the targeted agent.[5]

This compound represents a class of simple terminal alkyne linkers. While useful, the in vivo application of copper-catalyzed click chemistry (CuAAC) with such linkers is limited by the cytotoxicity of the copper catalyst.[6] This has spurred the development of copper-free click chemistry approaches, such as SPAAC and IEDDA, which utilize linkers with higher intrinsic reactivity and biocompatibility.[7][]

Comparative Analysis of Alternative Bifunctional Linkers

This section compares key characteristics of popular alternatives to simple terminal alkyne linkers, focusing on dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and trans-cyclooctene (B1233481) (TCO) based linkers.

Data Presentation: In Vivo Performance

The following table summarizes available data on the in vivo performance of antibody conjugates constructed with DBCO and TCO linkers. Direct comparative in vivo data for this compound is limited in the reviewed literature, reflecting the field's shift towards copper-free click chemistry for in vivo applications.

Linker TypeReactive MoietyReaction TypeIn Vivo Half-Life (Antibody Conjugate)Key In Vivo Observations
DBCO-based DibenzocyclooctyneSPAAC~71 minutes (in presence of GSH)[9]DBCO conjugation can lead to higher uptake in the lungs and increased complement activation.[10] It may also result in longer retention in the liver, kidney, and spleen compared to maleimide (B117702) conjugates.[10] Biodistribution studies show DBCO-linked molecules accumulate in tumor tissue.[11]
TCO-based Trans-cycloocteneIEDDATCO conjugation did not significantly affect the short-term systemic exposure of an antibody (up to 2 days).[12]TCO-conjugated antibodies have been shown to retain their ability to enter the brain and bind to their target.[13] The reactivity of the TCO moiety in vivo may decrease over time.[13] Smaller TCO-containing effector molecules show favorable biodistribution with less accumulation in the liver and spleen compared to larger polymers.[14]

Note: The in vivo stability and pharmacokinetics of a linker are highly dependent on the nature of the conjugated molecule (e.g., antibody, peptide, small molecule), the payload, and the overall construct design.[15][16] The data presented should be considered in the context of the specific studies from which they were derived.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these advanced linkers in in vivo studies. Below are representative protocols for conjugating antibodies with DBCO and TCO linkers for subsequent in vivo applications.

Protocol 1: Antibody Conjugation with DBCO-NHS Ester for SPAAC

Objective: To conjugate a monoclonal antibody with a DBCO linker for subsequent in vivo reaction with an azide-containing molecule.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester (e.g., from a commercial supplier)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns (e.g., 7k MWCO)

  • Azide-modified molecule for conjugation

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody buffer to PBS, pH 7.4, and concentrate the antibody to 1-10 mg/mL.[17]

  • DBCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM solution of DBCO-NHS ester in anhydrous DMSO.[18]

  • Activation of Antibody with DBCO-NHS Ester: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.[17]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[19]

  • Quenching: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, and incubate for 15 minutes at room temperature.[19]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column.[20]

  • Quantification of DBCO Labeling: Determine the average number of DBCO molecules per antibody using UV-Vis spectroscopy by measuring the absorbance at 280 nm and 309 nm.

  • In Vivo Application: The DBCO-functionalized antibody is now ready for in vivo administration. Following an appropriate accumulation and clearance period, the azide-modified molecule can be administered to initiate the in vivo click reaction.

Protocol 2: Pre-targeted In Vivo Imaging using a TCO-conjugated Antibody and a Tetrazine Probe (IEDDA)

Objective: To perform pre-targeted in vivo imaging by first administering a TCO-conjugated antibody, followed by a fluorescently labeled tetrazine probe.

Materials:

  • TCO-conjugated monoclonal antibody

  • Sterile PBS

  • Fluorescently labeled tetrazine probe (e.g., Cy3-PEG2-tetrazine)

  • Animal model (e.g., tumor-bearing mice)

  • In vivo imaging system

Procedure:

  • Administration of TCO-conjugated Antibody: Administer the TCO-conjugated antibody to the animal model via intravenous injection. The dosage will depend on the specific antibody and animal model.

  • Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the target site and for the unbound antibody to clear from circulation. This period is typically between 24 and 72 hours.[21]

  • Administration of Tetrazine Probe: Dissolve the fluorescently labeled tetrazine probe in sterile PBS. Administer the probe via intravenous injection.[21]

  • In Vivo Imaging: At various time points after the administration of the tetrazine probe (e.g., 1, 4, 8, 24 hours), anesthetize the animals and acquire fluorescence images using an in vivo imaging system.[21]

Signaling Pathways and Experimental Workflows

Bifunctional linkers are instrumental in delivering therapeutics that target specific signaling pathways implicated in disease. For instance, in cancer therapy, ADCs are often designed to target receptors like HER2 and EGFR, which drive cell proliferation and survival.[22][]

HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades, including the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[7][19] ADCs targeting HER2 deliver cytotoxic payloads to cancer cells overexpressing this receptor.[2][24]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand HER2 HER2 HER3 HER3 HER2->HER3 Dimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of cell growth and is often dysregulated in cancer.[20][25] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1][26] ADCs targeting EGFR can deliver cytotoxic agents to tumor cells that overexpress this receptor.[6][]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression

Caption: Overview of the EGFR signaling cascade initiated by EGF binding.

Experimental Workflow for In Vivo ADC Study

The following diagram illustrates a typical workflow for an in vivo study evaluating an ADC constructed with an alternative bifunctional linker.

ADC_In_Vivo_Workflow cluster_preclinical Preclinical Development cluster_invivo In Vivo Evaluation Linker_Selection Linker Selection (e.g., DBCO, TCO) ADC_Synthesis ADC Synthesis & Characterization Linker_Selection->ADC_Synthesis In_Vitro_Assays In Vitro Stability & Cytotoxicity Assays ADC_Synthesis->In_Vitro_Assays Animal_Model Tumor Xenograft Animal Model In_Vitro_Assays->Animal_Model ADC_Admin ADC Administration Animal_Model->ADC_Admin PK_Analysis Pharmacokinetic Analysis ADC_Admin->PK_Analysis Biodistribution Biodistribution (Imaging/Ex Vivo) ADC_Admin->Biodistribution Efficacy_Study Tumor Growth Inhibition Study ADC_Admin->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: General workflow for the preclinical in vivo evaluation of an ADC.

References

Safety Operating Guide

Safe Disposal of tert-Butyl oct-7-yn-1-ylcarbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of tert-butyl oct-7-yn-1-ylcarbamate, a compound that requires careful management due to its specific chemical hazards. Adherence to these procedures is essential for minimizing risks and maintaining compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Identification:

A safety data sheet (SDS) for this compound identifies the following hazards[1]:

  • Harmful if swallowed: (Acute toxicity, oral - Category 4)

  • Causes skin irritation: (Skin corrosion/irritation - Category 2)

  • Causes serious eye irritation: (Serious eye damage/eye irritation - Category 2A)

  • May cause respiratory irritation: (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

Required Personal Protective Equipment (PPE):

To mitigate the risks of exposure, the following PPE must be worn when handling this compound for disposal:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat or other protective clothing to prevent skin contact.
Respiratory All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. Do not discharge this chemical into sewer systems[2].

1. Waste Identification and Segregation:

  • Designate a specific, leak-proof, and chemically compatible container for the collection of this compound waste.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Harmful if Swallowed," "Irritant").

  • Segregate this waste stream from other laboratory waste, particularly from strong acids, bases, and oxidizing agents, to prevent incompatible chemical reactions.

2. Waste Collection:

  • Solid Waste: Carefully collect any solid waste contaminated with this compound, such as contaminated gloves, weighing paper, and pipette tips. Avoid creating dust during collection[3]. Place these materials directly into the designated hazardous waste container.

  • Liquid Waste: For unused solutions, collect the liquid waste in a compatible, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse and disposal in a sanitary landfill[2].

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from sources of ignition and incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.

  • Provide a complete and accurate description of the waste, including its chemical composition and any known hazards.

Spill and Contamination Response

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.

  • Collection: Place the contained material into a suitable, clearly labeled, and sealed container for disposal as hazardous waste.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple-Rinse Container empty_container->rinse_container storage Store Sealed Container in Designated Waste Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate puncture_dispose Puncture and Dispose of Rinsed Container rinse_container->puncture_dispose collect_rinsate->collect_liquid puncture_dispose->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling tert-Butyl oct-7-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling tert-Butyl oct-7-yn-1-ylcarbamate (CAS No. 1451262-84-2), a compound utilized in laboratory and manufacturing settings for chemical synthesis.[1] Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictogram:

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[1][2][3] The following table outlines the recommended PPE.

Body PartRecommended EquipmentRationale
Eyes/Face Safety goggles with a snug fit or a full-face shield.[1][3][4]Protects against chemical splashes and eye irritation.[1][3]
Skin Chemical-resistant gloves (e.g., nitrile rubber), long-sleeved lab coat or coveralls.[5][6][7]Prevents skin contact, irritation, and absorption.[5]
Respiratory Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[5][8]Minimizes the inhalation of dust, fumes, or vapors that can cause respiratory irritation.[1][5]

Handling and Operational Workflow

A systematic approach is crucial for the safe handling of this compound. The following workflow diagram outlines the key steps.

Workflow for Handling this compound prep Preparation: - Review SDS - Don appropriate PPE - Ensure proper ventilation handling Handling: - Weigh and handle in a fume hood - Avoid generating dust - Keep container tightly closed prep->handling spill Spill Response: - Evacuate area - Contain spill with absorbent material - Clean and decontaminate handling->spill In case of spill disposal Disposal: - Collect waste in a labeled, sealed container - Dispose of as hazardous waste - Follow institutional and local regulations handling->disposal spill->disposal decon Decontamination: - Wash hands and exposed skin thoroughly - Clean work surfaces disposal->decon end End of Process decon->end

Caption: Standard operational workflow for handling this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15-20 minutes. If skin irritation persists, seek medical attention.[1][5][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][10]

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.[9]

Disposal: Dispose of this chemical and its container as hazardous waste. Do not allow the product to enter drains. All disposal practices must be in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.